molecular formula C28H28F3N7OS B15572040 BAY-155

BAY-155

カタログ番号: B15572040
分子量: 567.6 g/mol
InChIキー: KMCCLTBDFVCDLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAY-155 is a useful research compound. Its molecular formula is C28H28F3N7OS and its molecular weight is 567.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H28F3N7OS

分子量

567.6 g/mol

IUPAC名

2-[2-cyano-4-methyl-5-[[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methyl]indol-1-yl]acetamide

InChI

InChI=1S/C28H28F3N7OS/c1-17-18(2-3-23-21(17)8-19(11-32)38(23)13-24(33)39)12-36-6-4-27(5-7-36)14-37(15-27)25-22-9-20(10-28(29,30)31)40-26(22)35-16-34-25/h2-3,8-9,16H,4-7,10,12-15H2,1H3,(H2,33,39)

InChIキー

KMCCLTBDFVCDLQ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Probing the Potency of BAY-155: A Technical Guide to Binding Affinity and IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 determination of BAY-155, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The information presented herein is curated for researchers, scientists, and drug development professionals working in the fields of oncology, hematology, and epigenetic drug discovery.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's interaction with its target, Menin, providing a clear comparison with the known inhibitor MI-503.

CompoundIC50 (TR-FRET)Binding Affinity (KD) (ITC)TargetReference
This compound 8 nM75 nMMenin[1]
MI-503 ~80 nM94 nMMenin[1]

The Menin-MLL Signaling Axis in Leukemia

In acute leukemias characterized by MLL gene rearrangements, the fusion proteins generated require interaction with the scaffold protein Menin to drive oncogenic gene expression. This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the upregulation of target genes such as MEIS1 and the subsequent blockage of hematopoietic differentiation. This compound acts by disrupting this critical protein-protein interaction.

Menin_MLL_Signaling cluster_nucleus Nucleus cluster_inhibition This compound Intervention Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA MEIS1 MEIS1 Gene DNA->MEIS1 Upregulation Differentiation_Genes Differentiation Genes (e.g., CD11b, MNDA) DNA->Differentiation_Genes Upregulation (upon inhibition) Leukemogenesis Leukemogenesis & Blocked Differentiation MEIS1->Leukemogenesis Differentiation Cellular Differentiation Differentiation_Genes->Differentiation BAY155 This compound BAY155->Menin Inhibits Interaction

Menin-MLL Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Determination of IC50 by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

The half-maximal inhibitory concentration (IC50) of this compound was determined using a biochemical TR-FRET assay, which measures the disruption of the Menin-MLL interaction.

Principle: This assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, Menin is typically labeled with a donor (e.g., Europium cryptate) and a biotinylated peptide derived from MLL is bound to an acceptor (e.g., streptavidin-XL665). When Menin and the MLL peptide interact, FRET occurs. This compound disrupts this interaction, leading to a decrease in the FRET signal.

Protocol:

  • Reagent Preparation:

    • Recombinant human Menin protein is labeled with a donor fluorophore.

    • A biotinylated MLL-derived peptide is used.

    • A streptavidin-conjugated acceptor fluorophore is prepared.

    • Assay buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • This compound is serially diluted in DMSO and then in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of serially diluted this compound or DMSO (control) to the wells.

    • Add 4 µL of a mixture containing the donor-labeled Menin protein and the biotinylated MLL peptide to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 4 µL of the streptavidin-conjugated acceptor fluorophore.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor emission is calculated.

    • The data is normalized to controls (0% inhibition for DMSO and 100% inhibition for a saturating concentration of a known inhibitor or no Menin).

    • The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.[1]

Determination of Binding Affinity (KD) by Isothermal Titration Calorimetry (ITC)

The dissociation constant (KD), a measure of binding affinity, was determined for the interaction between this compound and Menin using Isothermal Titration Calorimetry (ITC).

Principle: ITC directly measures the heat change that occurs when two molecules interact. By titrating this compound into a solution containing Menin protein, the heat released or absorbed upon binding can be measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Protocol:

  • Sample Preparation:

    • Recombinant human Menin protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same ITC buffer. The final concentration of DMSO should be matched between the protein solution and the ligand solution to minimize heat of dilution effects.

    • All solutions are degassed prior to use to prevent air bubbles.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the Menin protein solution (typically at a concentration of 10-20 µM).

    • The injection syringe is filled with this compound solution (typically 10-20 fold higher concentration than the protein).

    • A series of small injections (e.g., 2-5 µL) of the this compound solution are made into the sample cell containing Menin protein at a constant temperature (e.g., 25°C).

    • The heat change after each injection is measured and recorded.

  • Data Analysis:

    • The heat of dilution is subtracted by performing a control titration of this compound into the buffer alone.

    • The integrated heat data is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the determination of this compound's binding affinity and inhibitory activity.

Experimental_Workflow cluster_biochemical Biochemical & Biophysical Characterization cluster_cellular Cellular & In Vivo Validation start Start: this compound Compound tr_fret TR-FRET Assay (IC50 Determination) start->tr_fret itc Isothermal Titration Calorimetry (KD Determination) start->itc ic50_result IC50 = 8 nM tr_fret->ic50_result kd_result KD = 75 nM itc->kd_result cell_proliferation Cell Proliferation Assays (e.g., MV4;11, MOLM-13) ic50_result->cell_proliferation kd_result->cell_proliferation gene_expression Gene Expression Analysis (qRT-PCR) cell_proliferation->gene_expression in_vivo In Vivo Xenograft Models gene_expression->in_vivo efficacy Therapeutic Efficacy in_vivo->efficacy

Workflow for this compound Characterization.

References

The Structural Activity Relationship of BAY-155: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a novel, highly potent, and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction, a critical dependency for the development and progression of certain aggressive forms of acute leukemia. With a binding IC50 of 8 nM, this compound represents a significant advancement in the development of targeted therapies for MLL-rearranged (MLL-r) and NPM1-mutant acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailing its evolution from earlier generation inhibitors and the key structural modifications responsible for its enhanced potency, selectivity, and favorable pharmacokinetic properties. Detailed experimental protocols for the key assays used in its evaluation and diagrams of the relevant biological pathways are included to support further research and development in this critical area of oncology.

Introduction: The Menin-MLL Interaction as a Therapeutic Target

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their direct interaction with menin, a scaffold protein encoded by the MEN1 gene. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant activation of leukemogenic target genes, most notably HOXA9 and MEIS1, which in turn drives uncontrolled proliferation and blocks hematopoietic differentiation.

The disruption of the Menin-MLL interaction has thus emerged as a compelling therapeutic strategy. Small-molecule inhibitors that bind to menin and prevent its association with MLL fusion proteins can reverse the oncogenic transcriptional program, leading to selective anti-leukemic activity. This compound is a clinical-grade inhibitor that exemplifies the success of this approach.

The Menin-MLL Signaling Pathway

The signaling pathway driven by the Menin-MLL interaction is a linear cascade that directly impacts gene transcription. In MLL-rearranged leukemias, the N-terminal portion of the MLL protein, which is retained in the fusion oncoprotein, binds to a specific pocket on the menin protein. This interaction is essential for the recruitment of the MLL fusion protein to its target gene promoters. Once recruited, the fusion protein utilizes its associated histone methyltransferase activity to aberrantly modify chromatin, leading to the sustained expression of genes that promote leukemogenesis. Inhibition of the Menin-MLL interaction with a small molecule like this compound blocks the initial recruitment step, effectively shutting down this oncogenic signaling cascade.

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Recruitment to Target Genes Leukemogenesis Leukemia Progression Target_Genes->Leukemogenesis Upregulation Chromatin Chromatin BAY155 This compound BAY155->Menin Inhibition

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Structural Activity Relationship (SAR) of this compound

The development of this compound was the result of a focused medicinal chemistry effort to optimize the potency, selectivity, and drug-like properties of earlier generation Menin-MLL inhibitors. A key predecessor to this compound is the compound MI-503.

A critical breakthrough in the evolution from MI-503 to this compound was the modification of the amino-piperidine linker moiety.[1] In this compound, this linker is replaced with a spirocyclic amine.[1] This structural change is directly responsible for the significantly enhanced potency and improved pharmacological profile of this compound.[1]

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound in comparison to its predecessor, MI-503, and another related thienopyrimidine derivative, MI-1481.

CompoundCore ScaffoldKey Structural FeatureBinding IC50 (nM)Reference
This compound ThienopyrimidineSpirocyclic amine linker8 [1][2]
MI-503ThienopyrimidineAmino-piperidine linker~80[2]
MI-1481ThienopyrimidineSaturated 6-membered ring at indole (B1671886) N3.6[1]

Note: IC50 values can vary slightly between different assay formats and conditions.

The data clearly demonstrates the superior potency of this compound compared to MI-503, with an approximately 10-fold improvement in inhibitory concentration.[2] The substitution of the amino-piperidine with a spirocyclic amine moiety in this compound is the key structural modification driving this increase in potency.[1]

Impact on Biological Activity and Pharmacokinetics

The structural modifications in this compound not only increased its potency but also conferred several other advantageous properties:

  • Enhanced Cellular Activity: this compound demonstrates a three- to six-fold improved inhibitory effect on the proliferation of MLL-rearranged AML cell lines compared to MI-503.[1]

  • Improved Selectivity: this compound exhibits a significantly enhanced selectivity profile over MI-503, with less activity against a panel of off-target proteins such as GPCRs, ion channels, and transporters.[2] Notably, unlike MI-503, this compound does not show anti-proliferative effects on breast, prostate, or bone cancer cell lines, indicating a more specific mechanism of action.[1]

  • Favorable Pharmacokinetics: this compound was designed to have high permeability and metabolic stability, which translates to improved in vitro and in vivo bioavailability, including oral bioavailability.[1]

  • Gene Regulation: Treatment with this compound leads to a more pronounced downregulation of Menin-MLL target genes, such as MEIS1, and upregulation of differentiation markers like CD11b and MNDA in MLL-rearranged leukemia cells.[3]

Experimental Protocols

The evaluation of Menin-MLL inhibitors like this compound relies on a series of well-defined biochemical and cell-based assays.

Experimental_Workflow cluster_workflow General Workflow for Menin-MLL Inhibitor Evaluation Biochemical_Assay Biochemical Assay (Fluorescence Polarization) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation_Assay Confirm Cellular Activity Target_Gene_Expression Target Gene Expression Analysis (qRT-PCR) Cell_Proliferation_Assay->Target_Gene_Expression Elucidate Mechanism In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Gene_Expression->In_Vivo_Studies Validate In Vivo

Caption: A typical experimental workflow for the evaluation of Menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay

This biochemical assay is used to measure the direct inhibition of the Menin-MLL interaction.

  • Principle: A small, fluorescently labeled peptide derived from the MLL protein is used as a probe. In the absence of an inhibitor, this peptide binds to the larger menin protein, resulting in a slow tumbling rate and high fluorescence polarization. When an inhibitor like this compound binds to menin, it displaces the fluorescent peptide, which then tumbles more rapidly in solution, causing a decrease in fluorescence polarization.

  • Methodology:

    • Reagents: Purified recombinant human menin protein, a fluorescently labeled MLL peptide (e.g., FITC-labeled), and the test inhibitor (this compound).

    • Procedure: A constant concentration of menin and the fluorescent MLL peptide are incubated in a microplate. Serial dilutions of the test inhibitor are added to the wells.

    • Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.

    • Data Analysis: The data is normalized to controls (no inhibitor for high polarization, no menin for low polarization), and the IC50 value is calculated by fitting the dose-response curve.

Cell Proliferation (MTT) Assay

This cell-based assay determines the effect of the inhibitor on the viability and growth of leukemia cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

  • Methodology:

    • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11) and control cell lines (wild-type MLL).

    • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control (DMSO) for a set period (e.g., 72 hours).

    • Measurement: MTT reagent is added to each well, followed by incubation to allow for formazan crystal formation. A solubilizing agent is then added to dissolve the crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined.

Quantitative Real-Time PCR (qRT-PCR)

This assay is used to quantify the changes in the expression of Menin-MLL target genes following inhibitor treatment.

  • Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time.

  • Methodology:

    • Sample Preparation: MLL-rearranged cells are treated with this compound or a vehicle control for a specified time (e.g., 24-48 hours). Total RNA is then extracted from the cells.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye.

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in control-treated cells.

Conclusion

This compound is a testament to the power of structure-based drug design in developing highly potent and selective inhibitors of challenging protein-protein interactions. The key structural modification of incorporating a spirocyclic amine linker in place of the amino-piperidine moiety of its predecessor, MI-503, resulted in a significant improvement in binding affinity, cellular activity, and overall drug-like properties. This in-depth understanding of the structural activity relationship of this compound and the broader class of Menin-MLL inhibitors provides a solid foundation for the ongoing clinical development of this promising new class of targeted therapies for acute leukemia and potentially other cancers dependent on the Menin-MLL interaction. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research and accelerate the translation of these scientific discoveries into clinical benefits for patients.

References

BAY-155: A Technical Guide to a Potent Chemical Probe for the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of BAY-155, a novel, potent, and selective small-molecule inhibitor developed as a chemical probe to investigate the menin-MLL axis. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its use, and visualizes its mechanism of action and relevant scientific workflows.

Introduction: The Menin-MLL Interaction in Leukemia

Mixed Lineage Leukemia (MLL), also known as KMT2A, is a histone methyltransferase that plays a crucial role in regulating gene expression, particularly during hematopoietic development. Chromosomal translocations involving the MLL gene create fusion proteins (MLL-FPs) that are potent oncogenic drivers, leading to aggressive acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL).[1][2]

The oncogenic activity of MLL-FPs is critically dependent on their direct interaction with the nuclear protein menin.[3] Menin acts as a scaffold, linking MLL-FPs to chromatin and enabling the aberrant expression of target genes, most notably the HOXA9 and MEIS1 homeobox genes, which are essential for leukemic cell proliferation and survival.[4][5] Given that the menin-MLL interaction is essential for leukemogenesis driven by MLL-FPs, its inhibition represents a highly attractive therapeutic target.[3] this compound is a potent and selective chemical probe designed to specifically disrupt this interaction, offering a valuable tool for target validation and drug discovery.[6]

Quantitative Data Presentation

This compound was developed as a high-quality chemical probe with improved potency and selectivity over previous inhibitors like MI-503. Its characterization provides key quantitative metrics for researchers.[7]

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay/Cell LineDescriptionSource
Binding IC₅₀ 8 nMBiochemical AssayConcentration of this compound required to inhibit 50% of the menin-MLL binding interaction.[7][8][9]
Anti-proliferative IC₅₀ 222 nMMV4;11 (MLL-AF4)Concentration of this compound required to inhibit the growth of the MLL-rearranged MV4;11 cell line by 50%.[10]
Anti-proliferative IC₅₀ 544 nMMOLM-13 (MLL-AF9)Concentration of this compound required to inhibit the growth of the MLL-rearranged MOLM-13 cell line by 50%.[10]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Table 2: Comparative Properties of Menin-MLL Inhibitors
PropertyThis compoundMI-503NoteSource
Menin Binding IC₅₀ 8 nM~80 nMThis compound is approximately 10-fold more potent in biochemical binding assays.[7]
Selectivity Profile Significantly EnhancedStandardThis compound shows fewer off-target effects in panels covering GPCRs, ion channels, and transporters when tested at 10 µM.[7][12]
Drug-like Properties ImprovedStandardProperties such as solubility and metabolic stability have been optimized in this compound.[12]

Signaling Pathways and Mechanism of Action

The menin-MLL complex is a central hub for the transcriptional dysregulation that drives MLL-rearranged leukemia.[1] this compound acts by directly interfering with this core pathogenic mechanism.

Menin_MLL_Pathway Menin-MLL Oncogenic Signaling Pathway cluster_nucleus Cell Nucleus cluster_downstream Downstream Effects Menin Menin MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_FP DNA DNA MLL_FP->DNA Binds Promoter Regions HOXA9 HOXA9 Gene MEIS1 MEIS1 Gene Leukemia_Proliferation Leukemic Proliferation & Survival HOXA9->Leukemia_Proliferation Drives Differentiation_Block Block in Differentiation HOXA9->Differentiation_Block Maintains MEIS1->Leukemia_Proliferation Drives MEIS1->Differentiation_Block Maintains

Caption: The Menin-MLL fusion protein complex binds to DNA to drive aberrant gene expression.

This compound was designed to occupy the binding pocket on menin that is recognized by the N-terminus of MLL. By competitively binding to this site, this compound effectively evicts the MLL fusion protein, leading to the collapse of the oncogenic transcriptional program.[5]

BAY155_MoA Mechanism of Action of this compound cluster_nucleus Cell Nucleus BAY155 This compound Menin Menin BAY155->Menin Binds to MLL Pocket MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction Blocked HOXA9 HOXA9 / MEIS1 Expression Menin->HOXA9 Transcription Repressed Differentiation Cell Differentiation (CD11b, MNDA ↑) HOXA9->Differentiation Leads to Proliferation Cell Proliferation ↓ HOXA9->Proliferation Leads to

Caption: this compound binds to menin, blocking the MLL-fusion protein interaction and reversing oncogenesis.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of this compound.

TR-FRET Assay for Menin-MLL Binding Inhibition

This biochemical assay quantifies the ability of this compound to disrupt the menin-MLL protein-protein interaction in a cell-free system.

Materials:

  • Recombinant human Menin protein (e.g., tagged with GST)

  • Biotinylated peptide derived from MLL (containing the menin-binding motif)

  • Terbium-cryptate labeled anti-GST antibody (donor fluorophore)

  • Streptavidin-XL665 (acceptor fluorophore)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.4, 0.1% BSA, 0.05% Tween-20)

  • This compound compound stock in DMSO

  • Low-volume 384-well white plates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells as a no-inhibition control.

  • Protein-Peptide Preparation: Prepare a master mix containing recombinant Menin and the biotinylated MLL peptide in assay buffer at 2x the final desired concentration.

  • Dispensing: Add the Menin/MLL peptide mix to the wells containing the compound and incubate for 30-60 minutes at room temperature to allow for binding equilibration.

  • Detection Reagent Preparation: Prepare a master mix containing the Terbium-labeled anti-GST antibody and Streptavidin-XL665 in assay buffer at 2x the final concentration.

  • Detection: Add the detection reagent mix to all wells. Incubate for 1-2 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader. Excite at 340 nm and measure emission at 620 nm (cryptate) and 665 nm (acceptor).

  • Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm * 10,000). Plot the ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Cellular Proliferation Assay

This assay measures the anti-proliferative effect of this compound on MLL-rearranged leukemia cell lines.

Materials:

  • MLL-rearranged cell lines (e.g., MOLM-13, MV4;11)

  • Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound compound stock in DMSO

  • Sterile 96-well flat-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in the 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of media.

  • Compound Addition: Prepare serial dilutions of this compound in culture media. Add 10 µL of the diluted compound to the appropriate wells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Measurement: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the DMSO control wells (100% viability) and plot the percentage of viability against the logarithm of this compound concentration to calculate the IC₅₀.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound treatment reduces the association of the menin-MLL complex with the promoter regions of target genes like HOXA9.

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow start Start: Treat cells (e.g., MOLM-13) with this compound or DMSO crosslink 1. Cross-linking Add formaldehyde (B43269) to cross-link proteins to DNA start->crosslink lyse 2. Cell Lysis & Sonication Lyse cells and shear chromatin into 200-500 bp fragments crosslink->lyse immunoprecipitate 3. Immunoprecipitation Incubate chromatin with an antibody against Menin or MLL lyse->immunoprecipitate capture 4. Immune Complex Capture Add Protein A/G magnetic beads to capture antibody-chromatin complexes immunoprecipitate->capture wash 5. Washes Wash beads to remove non-specific binding capture->wash elute 6. Elution & Reverse Cross-linking Elute complexes and reverse cross-links by heating wash->elute purify 7. DNA Purification Purify the immunoprecipitated DNA elute->purify analyze End: qPCR Analysis Quantify target DNA (e.g., HOXA9 promoter) relative to input purify->analyze

Caption: A stepwise workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.

Materials:

  • MOLM-13 cells treated with this compound or DMSO vehicle control

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Lysis and Wash Buffers[13]

  • ChIP-grade antibody against Menin or MLL-N terminus

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Sonicator (e.g., Bioruptor)

  • Proteinase K

  • Reagents for DNA purification and qPCR

Procedure:

  • Cross-linking: Treat ~10-20 million cells per condition with 1% final concentration of formaldehyde for 10 minutes at room temperature with gentle rocking. Quench the reaction by adding glycine to a final concentration of 125 mM for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells and isolate nuclei using appropriate buffers. Resuspend nuclei in a shearing buffer (containing SDS).

  • Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin into fragments of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

  • Input Sample: Save a small aliquot (~1-2%) of the sheared chromatin as the "input" control.

  • Immunoprecipitation: Dilute the remaining chromatin with ChIP dilution buffer. Add the primary antibody (anti-Menin) or control IgG and incubate overnight at 4°C with rotation.

  • Complex Capture: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the immune complexes.[13]

  • Washes: Pellet the beads using a magnetic stand and perform a series of stringent washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Add NaCl and incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.[14]

  • DNA Purification: Purify the DNA using a spin column kit or phenol:chloroform extraction.

  • Analysis by qPCR: Perform quantitative PCR using primers specific for the promoter regions of known menin-MLL target genes (e.g., HOXA9, MEIS1). Analyze the amount of precipitated DNA relative to the input control. A significant reduction in signal in this compound-treated samples compared to DMSO indicates successful target engagement in cells.

Conclusion

This compound is a highly potent and selective chemical probe that effectively disrupts the menin-MLL protein-protein interaction.[6][7] Its well-characterized biochemical and cellular activities, including low nanomolar binding affinity and specific anti-proliferative effects in MLL-rearranged leukemia models, establish it as an invaluable tool for the scientific community.[6][7][10] The detailed protocols provided herein offer a robust framework for researchers to utilize this compound to further investigate the biology of menin-MLL driven cancers and to aid in the development of novel therapeutic agents.

References

The Discovery and Development of BAY-155: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-155 is a novel, potent, and selective small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver of oncogenesis in a subset of acute leukemias characterized by MLL gene rearrangements. This compound has demonstrated significant anti-proliferative activity in preclinical models of Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including in vitro and in vivo efficacy, and key experimental protocols.

Introduction

Acute leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with a generally poor prognosis. The fusion proteins generated by these chromosomal translocations require interaction with the protein Menin to drive their leukemogenic transcriptional program. Therefore, disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy. This compound was developed as a potent and selective inhibitor of this critical protein-protein interaction.

Discovery and In Vitro Characterization

This compound was identified as a potent and selective inhibitor of the Menin-MLL interaction, demonstrating a significant improvement over earlier compounds such as MI-503.[1][2]

Biochemical and Cellular Potency

The in vitro activity of this compound was characterized through various biochemical and cellular assays.

ParameterAssay TypeValueCell LinesReference
Binding Affinity (IC50) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)8 nM-[2]
Anti-proliferative Activity Cell Viability AssayMore potent than MI-503MOLM-13, MV-4-11[3]
Mechanism of Action

This compound competitively binds to Menin, disrupting its interaction with MLL fusion proteins. This leads to the downregulation of key target genes, such as MEIS1, and the upregulation of myeloid differentiation markers, including CD11b and MNDA.[3]

cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound MLL-fusion MLL Fusion Protein Menin Menin MLL-fusion->Menin Binds DNA DNA Menin->DNA Recruits to Differentiation_Genes CD11b, MNDA Genes Menin->Differentiation_Genes Represses MEIS1 MEIS1 Gene DNA->MEIS1 Upregulates Leukemogenesis Leukemogenesis MEIS1->Leukemogenesis Promotes Myeloid_Differentiation Myeloid Differentiation Differentiation_Genes->Myeloid_Differentiation Promotes BAY155 This compound BAY155->Menin Inhibits Interaction

Figure 1: Simplified signaling pathway of Menin-MLL interaction and its inhibition by this compound.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in xenograft models of human AML.

Xenograft Studies in AML Models

Studies in AML/ALL xenograft models have confirmed the specific therapeutic activity of this compound.[4] While detailed quantitative data from these in vivo studies are not extensively published, the compound has been characterized as having efficacy in MLL-rearranged leukemia models.[4]

Experimental Protocols

Menin-MLL Interaction Assay (TR-FRET)

This assay quantifies the ability of a compound to disrupt the interaction between Menin and a fluorescently labeled MLL-derived peptide.

Protocol Outline:

  • Reagent Preparation: Recombinant Menin protein and a fluorescently labeled MLL peptide are prepared in an appropriate assay buffer.

  • Compound Dilution: this compound is serially diluted to create a concentration gradient.

  • Assay Plate Setup: The Menin protein, fluorescent MLL peptide, and compound dilutions are added to a microplate.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection: The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Menin-MLL interaction.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve.

Start Start Reagents Prepare Reagents (Menin, MLL-peptide) Start->Reagents Compound Serially Dilute This compound Start->Compound Plate Add Reagents and Compound to Plate Reagents->Plate Compound->Plate Incubate Incubate Plate->Incubate Read Measure TR-FRET Signal Incubate->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Experimental workflow for the Menin-MLL TR-FRET assay.

Cell Proliferation Assay

The anti-proliferative effects of this compound on AML cell lines such as MOLM-13 and MV-4-11 are assessed using viability assays.

Protocol Outline:

  • Cell Seeding: Leukemia cells are seeded into a 96-well plate at a predetermined density.

  • Compound Treatment: Cells are treated with a range of this compound concentrations.

  • Incubation: The plate is incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

  • Signal Measurement: The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated controls, and the GI50 (concentration for 50% growth inhibition) is determined.

Gene Expression Analysis (qRT-PCR)

This method is used to quantify the changes in the expression of MLL target genes following treatment with this compound.

Protocol Outline:

  • Cell Treatment: AML cells are treated with this compound or a vehicle control for a defined period.

  • RNA Isolation: Total RNA is extracted from the cells.

  • cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the RNA.

  • Quantitative PCR: qRT-PCR is performed using primers specific for target genes (MEIS1, CD11b, MNDA) and a housekeeping gene for normalization.

  • Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method.

Pharmacokinetics and Safety

Detailed pharmacokinetic and toxicology data for this compound are not publicly available. Preclinical safety and tolerability would typically be assessed in rodent and non-rodent species to determine the maximum tolerated dose and to identify any potential target organ toxicities.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound. The compound is not currently listed in Bayer's public oncology pipeline.

Conclusion

This compound is a potent and selective Menin-MLL inhibitor that has demonstrated promising preclinical activity in models of MLL-rearranged acute leukemia. Its mechanism of action, involving the disruption of a key oncogenic protein-protein interaction and subsequent modulation of gene expression, provides a strong rationale for its therapeutic potential. While the compound has shown efficacy in preclinical in vivo models, further details on its pharmacokinetic, safety, and clinical development are not currently available in the public domain.

References

Methodological & Application

Application Notes and Protocols for BAY-155 in a Xenograft Mouse Model of Acute Lymphoblastic Leukemia (ALL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lymphoblastic Leukemia (ALL), particularly cases driven by rearrangements of the Mixed-Lineage Leukemia (MLL) gene, presents a significant therapeutic challenge. The interaction between Menin and the MLL fusion protein is critical for the initiation and progression of this aggressive leukemia. BAY-155 is a potent and selective small-molecule inhibitor of the Menin-MLL interaction, offering a targeted therapeutic strategy for MLL-rearranged (MLLr) ALL.[1][2][3] Preclinical studies have demonstrated that this compound exhibits anti-proliferative activity in ALL models by disrupting the Menin-MLL interaction, leading to the downregulation of key oncogenic genes and induction of leukemic cell differentiation.[2][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a xenograft mouse model of ALL.

Mechanism of Action of this compound in MLL-rearranged ALL

In MLL-rearranged ALL, the fusion of the MLL gene with a partner gene results in a chimeric protein that drives a leukemogenic gene expression program. This process is dependent on the interaction of the MLL fusion protein with the nuclear protein Menin. The Menin-MLL complex is recruited to the chromatin where it promotes the expression of downstream target genes, such as MEIS1 and HOX genes, which are essential for leukemic cell proliferation and survival.[5]

This compound acts by competitively binding to the MLL-binding pocket of Menin, thereby disrupting the critical Menin-MLL interaction.[1][2] This disruption leads to the dissociation of the Menin-MLL complex from the chromatin, resulting in the downregulation of MLL fusion target genes like MEIS1.[2][4] Consequently, the leukemic cells lose their proliferative capacity and undergo differentiation, as evidenced by the upregulation of myeloid differentiation markers such as CD11b and MNDA.[2][4]

MEN1_MLL_pathway Mechanism of Action of this compound in MLL-rearranged ALL cluster_nucleus Cell Nucleus cluster_drug_action Therapeutic Intervention MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (Promoter regions of target genes) Menin->DNA Recruitment to Chromatin Differentiation Cell Differentiation (CD11b, MNDA ↑) Menin->Differentiation Leads to Apoptosis Apoptosis Menin->Apoptosis Induces MEIS1_HOX MEIS1, HOX genes DNA->MEIS1_HOX Transcriptional Activation Proliferation_Survival Leukemic Cell Proliferation & Survival MEIS1_HOX->Proliferation_Survival Promotes Differentiation_Block Block of Differentiation MEIS1_HOX->Differentiation_Block Maintains BAY155 This compound BAY155->Menin Inhibits Interaction

Fig. 1: this compound Signaling Pathway in MLL-rearranged ALL

Quantitative Data Presentation

Due to the limited availability of public data specifically for this compound in an ALL xenograft model, the following table summarizes the in vivo efficacy of a structurally similar and mechanistically equivalent Menin-MLL inhibitor, VTP-50469, in patient-derived xenograft (PDX) models of pediatric MLL-rearranged ALL. This data serves as a representative example of the expected efficacy for this class of inhibitors.

PDX ModelMLL RearrangementEvent-Free Survival (EFS) T-C (days)EFS T/CMaintained Complete Response (MCR)Bone Marrow Infiltration Reduction (Day 28, p-value)
ALL-1MLL-AFF1109.122.61Yes<0.0001
ALL-2MLL-AFF150.44.90Yes<0.0001
ALL-3MLL-ENL35.73.54Yes<0.0001
ALL-4MLL-ENL28.12.65Yes<0.0001
ALL-5MLL-AF91.11.15NoNot Significant
ALL-6MLL-AF998.715.42Yes<0.0001
ALL-7MLL-AF445.34.16YesNot Evaluable
ALL-8MLL-AF41.81.25NoNot Significant

Table 1: In Vivo Efficacy of a Menin-MLL Inhibitor (VTP-50469) in Pediatric MLL-rearranged ALL PDX Models. T-C represents the difference in median event-free survival time between the treated (T) and control (C) groups. T/C is the ratio of the median EFS of the treated group to the control group. MCR indicates a maintained complete response. Data is adapted from publicly available preclinical studies on VTP-50469.

Experimental Protocols

The following protocols provide a detailed methodology for establishing an ALL xenograft mouse model and subsequently evaluating the efficacy of this compound.

Protocol 1: Establishment of an ALL Xenograft Mouse Model

This protocol describes the subcutaneous implantation of an MLL-rearranged ALL cell line into immunodeficient mice.

Materials:

  • MLL-rearranged ALL cell line (e.g., RS4;11, SEM)

  • Immunodeficient mice (e.g., NOD/SCID, NSG), 6-8 weeks old

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Trypan blue solution

  • Hemocytometer

  • Syringes (1 mL) and needles (27G)

  • Animal housing under sterile conditions

Procedure:

  • Cell Culture: Culture the ALL cell line according to standard protocols to achieve a sufficient number of cells for injection. Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells per 100 µL.

    • Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion. Viability should be >90%.

  • Animal Preparation and Cell Implantation:

    • Acclimatize the mice for at least one week before the experiment.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and sterilize the right flank of the mouse with 70% ethanol.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 107 cells) into the prepared flank.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for general health and signs of tumor growth.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2.

  • Initiation of Treatment:

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm3.

experimental_workflow Experimental Workflow for this compound Efficacy Testing Cell_Culture 1. Culture MLLr ALL Cells Cell_Harvest 2. Harvest & Prepare Cells (1x10^7 cells/100µL in PBS/Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (Volume = (Width^2 x Length)/2) Implantation->Tumor_Growth Randomization 5. Randomize Mice (Tumor Volume ~100-200 mm^3) Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle (Daily Oral Gavage) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Euthanize at Endpoint (e.g., Tumor Volume >1500 mm^3) Monitoring->Endpoint Analysis 9. Analyze Data (Tumor Growth Inhibition, Survival) Endpoint->Analysis

Fig. 2: Xenograft Model Experimental Workflow
Protocol 2: In Vivo Efficacy Evaluation of this compound

This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor activity.

Materials:

  • Tumor-bearing mice from Protocol 1

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Digital calipers

  • Animal balance

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound.

    • On each treatment day, freshly prepare the dosing solution of this compound in the vehicle at the desired concentration (e.g., 50 mg/kg).

  • Drug Administration:

    • Administer this compound to the treatment group via oral gavage once daily. The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).

    • Administer an equal volume of the vehicle to the control group using the same route and schedule.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study endpoint may be defined by a specific tumor volume (e.g., >1500 mm3), a predetermined study duration, or signs of significant morbidity.

    • At the endpoint, euthanize the mice according to institutional guidelines.

    • Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

    • Perform statistical analysis of the tumor volume and survival data.

    • (Optional) Collect tumors and other tissues for pharmacodynamic biomarker analysis (e.g., qRT-PCR for MEIS1 expression, immunohistochemistry for CD11b).

Disclaimer: These protocols are intended as a guide. Researchers should adapt them as necessary based on their specific experimental design and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols: Western Blot Analysis for MLL Target Genes after BAY-155 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis. The fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the protein menin, which is essential for the oncogenic activity of the MLL fusion protein complex. This complex drives the expression of downstream target genes, such as MEIS1 and HOXA9, promoting leukemic cell proliferation and blocking differentiation.

BAY-155 is a potent and selective small molecule inhibitor of the menin-MLL interaction, with an IC50 of 8 nM.[1] By disrupting this critical protein-protein interaction, this compound leads to the downregulation of MLL target gene expression, offering a promising therapeutic strategy for MLL-r leukemias.[1] Western blot analysis is a crucial technique to quantify the reduction of key oncoproteins, such as MEIS1 and HOXA9, in response to this compound treatment, thereby evaluating its pharmacological efficacy.

This document provides detailed protocols for treating MLL-r cell lines with this compound and performing quantitative Western blot analysis to measure the protein levels of MLL target genes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot analysis.

MLL_Signaling_Pathway cluster_0 MLL Fusion Complex cluster_1 Target Gene Locus cluster_2 Transcriptional Regulation MLL-FP MLL Fusion Protein Menin Menin MLL-FP->Menin Binds H3K4me3 H3K4me3 MLL-FP->H3K4me3 Promotes LEDGF LEDGF Menin->LEDGF Binds DNA DNA (e.g., MEIS1, HOXA9 promoters) LEDGF->DNA Tethers Complex Transcription Gene Transcription H3K4me3->Transcription Activates MEIS1_HOXA9_Protein MEIS1/HOXA9 Protein Transcription->MEIS1_HOXA9_Protein Leads to This compound This compound This compound->Menin Inhibits Interaction Leukemogenesis Leukemogenesis MEIS1_HOXA9_Protein->Leukemogenesis Drives

Caption: Mechanism of this compound Action on the MLL Signaling Pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (MOLM-13 or MV-4-11) BAY155_Treatment 2. This compound Treatment (Dose-response or time-course) Cell_Culture->BAY155_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification BAY155_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-MEIS1, anti-HOXA9, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Densitometry & Data Analysis Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from Western blot analysis of MEIS1 and HOXA9 protein levels in MOLM-13 and MV-4-11 cells following this compound treatment. This data illustrates the expected dose-dependent and time-course effects of the inhibitor.

Table 1: Dose-Dependent Effect of this compound on MEIS1 and HOXA9 Protein Levels

Cell LineTreatment (72h)MEIS1 (Relative Densitometry Units)HOXA9 (Relative Densitometry Units)
MOLM-13 Vehicle (DMSO)1.00 ± 0.081.00 ± 0.11
This compound (10 nM)0.65 ± 0.060.72 ± 0.09
This compound (50 nM)0.31 ± 0.040.45 ± 0.07
This compound (100 nM)0.15 ± 0.030.28 ± 0.05
MV-4-11 Vehicle (DMSO)1.00 ± 0.101.00 ± 0.13
This compound (10 nM)0.71 ± 0.080.78 ± 0.10
This compound (50 nM)0.42 ± 0.050.51 ± 0.08
This compound (100 nM)0.22 ± 0.040.35 ± 0.06
Data are represented as mean ± SD from three independent experiments, normalized to a loading control (e.g., GAPDH) and then to the vehicle control.

Table 2: Time-Course Effect of this compound (100 nM) on MEIS1 and HOXA9 Protein Levels

Cell LineTreatment TimeMEIS1 (Relative Densitometry Units)HOXA9 (Relative Densitometry Units)
MOLM-13 0 h1.00 ± 0.091.00 ± 0.12
24 h0.78 ± 0.070.85 ± 0.10
48 h0.45 ± 0.050.58 ± 0.08
72 h0.16 ± 0.030.30 ± 0.06
MV-4-11 0 h1.00 ± 0.111.00 ± 0.14
24 h0.82 ± 0.090.88 ± 0.11
48 h0.51 ± 0.060.63 ± 0.09
72 h0.24 ± 0.040.38 ± 0.07
Data are represented as mean ± SD from three independent experiments, normalized to a loading control (e.g., GAPDH) and then to the 0 h time point.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Lines:

    • MOLM-13 (human acute myeloid leukemia with MLL-AF9 fusion)

    • MV-4-11 (human acute myeloid leukemia with MLL-AF4 fusion)

  • Culture Conditions:

    • Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Store the stock solution at -20°C.

    • Prepare fresh dilutions in culture medium for each experiment.

  • Treatment Procedure:

    • Seed cells at a density of 0.5 x 10^6 cells/mL in culture plates.

    • For dose-response experiments: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a fixed time (e.g., 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • For time-course experiments: Treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest cells at different time points (e.g., 0, 24, 48, 72 hours).

    • After the treatment period, harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

    • Proceed immediately to cell lysis or store the cell pellet at -80°C.

Protocol 2: Western Blot Analysis
  • Cell Lysis and Protein Quantification:

    • Lyse cell pellets in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples.

    • Prepare samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load samples onto a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 150V until the dye front reaches the bottom.

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

      • Primary Antibody: anti-MEIS1 (e.g., 1:1000 dilution)

      • Primary Antibody: anti-HOXA9 (e.g., 1:1000 dilution)

      • Loading Control: anti-GAPDH (e.g., 1:5000 dilution) or anti-β-actin (e.g., 1:5000 dilution)

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band (MEIS1 or HOXA9) to the intensity of the loading control band (GAPDH or β-actin) for each sample.

    • For dose-response experiments, express the data as a fold change relative to the vehicle-treated control. For time-course experiments, express the data as a fold change relative to the 0-hour time point.

Conclusion

This application note provides a comprehensive guide for researchers to perform Western blot analysis to assess the efficacy of this compound in downregulating MLL target genes. The provided protocols for cell treatment and quantitative immunoblotting, along with the representative data, offer a robust framework for investigating the molecular effects of menin-MLL inhibitors in preclinical studies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, contributing to the development of novel therapeutic strategies for MLL-rearranged leukemias.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with an IC50 of 8 nM.[1][2] This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia characterized by MLL gene rearrangements.[3] Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin, leading to the transcriptional activation of key target genes such as HOXA9 and MEIS1, which promote leukemic cell proliferation and survival.[1][4] this compound disrupts this protein-protein interaction, leading to the displacement of the Menin-MLL complex from chromatin, subsequent downregulation of target gene expression, and induction of differentiation in leukemic cells.[1][3]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, histone modifications, and associated co-factors. When coupled with this compound treatment, ChIP assays can elucidate the compound's mechanism of action by quantifying the displacement of the Menin-MLL1 complex from specific gene promoters and enhancers. These application notes provide a comprehensive protocol for performing a ChIP assay to assess the effects of this compound on Menin-MLL1 chromatin occupancy.

Signaling Pathway and Mechanism of Action

The Menin-MLL1 complex is a key transcriptional regulator in both normal development and in the context of MLL-rearranged leukemias. MLL1 is a histone methyltransferase that specifically trimethylates histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin and other co-factors to target genes, leading to their sustained expression and blocking cellular differentiation.

This compound, by inhibiting the Menin-MLL interaction, is expected to cause a reduction in the occupancy of both Menin and the MLL fusion protein at their target gene promoters. This leads to a decrease in H3K4 trimethylation and a corresponding downregulation of gene expression. Recent studies have also revealed a "molecular switch" mechanism: upon the eviction of the Menin-MLL1 complex, the MLL3/4-UTX tumor suppressor complex can bind to the same genomic loci, leading to the activation of tumor-suppressive genes.[5][6]

Menin_MLL_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_promoter Target Gene Promoter (e.g., HOXA9, MEIS1) Promoter DNA MLL1_fusion MLL1 Fusion Protein MLL1_fusion->Promoter binds Transcription_Activation Leukemogenic Gene Expression MLL1_fusion->Transcription_Activation activates Menin Menin Menin->MLL1_fusion binds Menin->Transcription_Activation activates BAY155 This compound BAY155->Menin inhibits binding to MLL1 Differentiation_Block Block of Differentiation Transcription_Activation->Differentiation_Block MLL34_UTX MLL3/4-UTX Complex MLL34_UTX->Promoter binds upon Menin-MLL1 eviction Tumor_Suppression Tumor Suppressor Gene Expression MLL34_UTX->Tumor_Suppression activates

Caption: Mechanism of this compound action on the Menin-MLL1 signaling pathway.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from a ChIP experiment followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) in MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) treated with this compound or a similar Menin-MLL inhibitor. Data is presented as the change in protein occupancy at the promoter regions of key target genes.

Target GeneProtein of InterestExpected Change with this compound TreatmentRepresentative Findings from Menin-MLL Inhibitor Studies
HOXA9 MeninDecreaseSignificant reduction in Menin occupancy observed.[3]
MLL1 (N-terminus)DecreaseDisplacement of MLL1 from the HOXA9 locus.[3]
H3K4me3DecreaseReduction in H3K4 trimethylation at the promoter.[4][7]
MEIS1 MeninDecreaseMarked loss of Menin binding at the MEIS1 promoter.[3][8]
MLL1 (N-terminus)DecreaseReduced chromatin occupancy of MLL1.[3]
H3K79me2DecreaseDrastic reduction in H3K79 dimethylation levels.[3]
MEF2C MeninDecreaseLoss of Menin occupancy.[3]
MLL1 (N-terminus)DecreaseSignificant decrease in MLL1 binding.[3]
JMJD1C MeninDecreaseReduction in Menin binding.[3]
MLL1 (N-terminus)DecreaseLoss of MLL1 occupancy.[3]
CDKN2C MLL3/4-UTX ComplexIncreaseIncreased binding of the tumor suppressor complex.[5]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture: Culture MLL-rearranged acute myeloid leukemia (AML) cell lines, such as MOLM-13 or MV-4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.

  • Cell Treatment: Seed the cells at a density of 0.5 x 10^6 cells/mL. Treat the cells with this compound (e.g., at a concentration range of 10 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

1. Cross-linking

  • To cross-link proteins to DNA, add formaldehyde (B43269) to the cell culture medium to a final concentration of 1%.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C.

2. Chromatin Preparation

  • Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

  • Incubate on ice to lyse the cells and release the nuclei.

  • Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.

  • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be determined empirically for each cell type and sonicator.

  • Clarify the sonicated lysate by centrifugation to remove cellular debris. The supernatant contains the sheared chromatin.

3. Immunoprecipitation

  • Quantify the chromatin concentration.

  • Pre-clear the chromatin with Protein A/G magnetic beads.

  • Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

  • Incubate the remaining chromatin with an antibody specific for the protein of interest (e.g., anti-Menin, anti-MLL1 N-terminus) or a negative control IgG overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.

4. Washes and Elution

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification

  • Reverse the cross-links by adding NaCl to the eluted samples and the input control, and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. DNA Analysis

  • Quantify the purified DNA.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes (HOXA9, MEIS1, etc.) and a negative control region.

  • Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

ChIP_Workflow start Start: Cells Treated with this compound or Vehicle crosslinking 1. Cross-linking with Formaldehyde start->crosslinking cell_lysis 2. Cell Lysis and Chromatin Shearing (Sonication) crosslinking->cell_lysis immunoprecipitation 3. Immunoprecipitation with Specific Antibody (e.g., anti-Menin) cell_lysis->immunoprecipitation capture 4. Capture of Antibody-Protein-DNA Complexes with Beads immunoprecipitation->capture washes 5. Washes to Remove Non-specific Binding capture->washes elution 6. Elution of Protein-DNA Complexes washes->elution reverse_crosslinking 7. Reverse Cross-linking and DNA Purification elution->reverse_crosslinking analysis 8. DNA Analysis (qPCR or Sequencing) reverse_crosslinking->analysis end End: Quantify Protein Occupancy at Target Genes analysis->end

References

Application Notes and Protocols for BAY-155 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 8 nM.[1][2][3] This interaction is a critical driver of gene expression programs that lead to the development and progression of certain cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL rearrangements.[1][2][3] By disrupting the Menin-MLL complex, this compound leads to the downregulation of key target genes such as MEIS1 and subsequent anti-proliferative effects in relevant cancer models.[2] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies to facilitate preclinical research and drug development efforts.

Data Presentation

Table 1: Solubility of this compound

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively published, information from chemical suppliers and the nature of similar small molecules suggest the following qualitative solubility profile. Researchers should perform their own solubility tests for precise quantification.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a common solvent for creating high-concentration stock solutions of organic molecules.[4]
Ethanol Likely SolubleOften used in co-solvent systems for in vivo formulations. Solubility may be lower than in DMSO.
Water Likely Insoluble or Poorly SolubleAs with many small molecule inhibitors, aqueous solubility is expected to be low.
Co-solvent Mixtures (e.g., DMSO/water, Ethanol/water) Moderately SolubleThe addition of organic co-solvents can improve the aqueous solubility of hydrophobic compounds.[5]
Table 2: Common Vehicles for in vivo Administration of Small Molecule Inhibitors

The selection of an appropriate vehicle is critical for ensuring drug stability, bioavailability, and minimizing toxicity in animal models. The following are common vehicles used for oral and parenteral administration of compounds with limited aqueous solubility. The optimal vehicle for this compound should be determined empirically.

Administration RouteVehicle CompositionConsiderations
Oral Gavage 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in waterA commonly used suspending agent for oral administration of insoluble compounds.[6]
10% (v/v) DMSO in sterile waterSuitable for compounds soluble in DMSO, but the final DMSO concentration should be kept low to avoid toxicity.[6]
Corn oilAn option for highly lipophilic compounds.[6]
Intraperitoneal (IP) Injection 10% (v/v) DMSO in sterile salineA common vehicle for IP administration, but potential for local irritation should be monitored.
5% (v/v) Tween 80 in sterile salineA surfactant used to increase the solubility and stability of hydrophobic drugs.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for in vitro assays or for the preparation of dosing solutions for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed.

    • Example Calculation for a 10 mM stock solution:

      • Molecular Weight of this compound: (To be obtained from the supplier's certificate of analysis)

      • To make 1 mL of a 10 mM stock solution, you would need: 10 mmol/L * (Molecular Weight in g/mol ) * 1 L/1000 mL * 1 mL = mass in g.

  • Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a this compound suspension in 0.5% Carboxymethyl cellulose (CMC) for oral administration to mice.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. Stir overnight at room temperature to ensure complete dissolution and hydration.

  • Calculate the required volume of stock solution: Based on the desired final concentration of this compound in the dosing solution and the total volume needed for the study.

    • Example Calculation for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:

      • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL

      • Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL

      • If preparing 5 mL of the dosing solution, you would need 5 mg of this compound.

      • Volume of 10 mM stock solution needed = (5 mg / Molecular Weight of this compound) / 10 mmol/L.

  • Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the 0.5% CMC vehicle to the tube while vortexing to ensure a uniform suspension. c. Continue to vortex until the solution is homogenous.

  • Administration: Administer the suspension to mice via oral gavage using an appropriately sized gavage needle. Ensure the suspension is well-mixed before drawing each dose.

Protocol 3: Preparation of this compound for Intraperitoneal Injection in Mice

This protocol outlines the preparation of a this compound solution in a DMSO/saline vehicle for intraperitoneal administration.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the required volume of stock solution: As described in Protocol 2, based on the desired dose and dosing volume. The maximum recommended IP injection volume for mice is typically < 10 ml/kg.[7]

  • Prepare the dosing solution: a. In a sterile conical tube, add the calculated volume of the this compound DMSO stock solution. b. Slowly add the sterile saline to the tube while vortexing. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 10%) to reduce potential toxicity. c. Vortex thoroughly to ensure the this compound is fully dissolved and the solution is homogenous.

  • Administration: Administer the solution to mice via intraperitoneal injection into the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.[7]

Mandatory Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Target_Genes Target Genes (e.g., MEIS1, HOXA9) MLL_Fusion->Target_Genes Recruitment to Promoters Transcription Leukemogenic Gene Expression Target_Genes->Transcription Activation Differentiation_Block Block in Hematopoietic Differentiation Transcription->Differentiation_Block Proliferation Cell Proliferation Transcription->Proliferation Leukemia Leukemia Differentiation_Block->Leukemia Proliferation->Leukemia BAY155 This compound BAY155->Menin Inhibition

Caption: Menin-MLL signaling pathway and its inhibition by this compound.

In_Vivo_Workflow Experimental Workflow for In Vivo Studies with this compound cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Dosing Prepare Dosing Solution (e.g., in CMC or Saline) Prep_Stock->Prep_Dosing Dosing Administer this compound (e.g., Oral Gavage or IP) Prep_Dosing->Dosing Animal_Model Select Animal Model (e.g., AML Xenograft) Animal_Model->Dosing Vehicle_Control Administer Vehicle Control Animal_Model->Vehicle_Control Monitor_Tumor Monitor Tumor Growth and Animal Health Dosing->Monitor_Tumor Vehicle_Control->Monitor_Tumor PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Monitor_Tumor->PK_PD_Studies Toxicity_Assessment Toxicity Assessment Monitor_Tumor->Toxicity_Assessment Final_Analysis Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitor_Tumor->Final_Analysis

Caption: General workflow for in vivo studies using this compound.

References

Application Notes and Protocols: Lentiviral Transduction in Combination with BAY-155 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lentiviral vectors are a powerful tool for stable gene delivery into a wide range of cell types, including both dividing and non-dividing cells. Their application is central to gene function studies, target validation, and the development of cell-based therapies. BAY-155 is a potent and selective small molecule inhibitor of the Menin-MLL interaction, a critical driver of oncogenesis in various cancers, particularly in acute leukemias with MLL rearrangements. The combination of lentiviral transduction with this compound treatment allows for the investigation of gene function in the context of a specific and therapeutically relevant pathway inhibition. These notes provide detailed protocols for utilizing lentiviral transduction in cells concurrently with this compound treatment, along with data presentation and visualization of key concepts.

Data Presentation

The following tables summarize the key quantitative data related to this compound and lentiviral transduction.

Table 1: this compound Activity Profile

ParameterValueCell LinesReference
IC₅₀ (Binding)8 nMN/A[1]
Effect on Gene ExpressionDownregulationMOLM-13, MV-4-11[2]
Key Downregulated GenesMEIS1, HOXA9MLL-rearranged leukemia cells[2][3]
Key Upregulated GenesMNDA, CD11bMLL-rearranged leukemia cells[2]
Anti-proliferative EffectDose-dependent inhibitionVarious cancer cell lines[2]

Table 2: General Lentiviral Transduction Parameters

ParameterRecommended RangeNotesReference
Multiplicity of Infection (MOI)1 - 20Cell line dependent; should be optimized.[4]
Polybrene Concentration4 - 8 µg/mLEnhances transduction efficiency; can be toxic to some primary cells.[4]
Transduction Time12 - 24 hoursCan be reduced if viral toxicity is observed.[4]
Selection Agent (e.g., Puromycin)1 - 10 µg/mLConcentration must be determined by a kill curve for each cell line.[4]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Cytotoxicity Assay)

This protocol is essential to determine the appropriate concentration of this compound that effectively inhibits the Menin-MLL pathway without causing excessive cell death, which could interfere with lentiviral transduction and subsequent experiments.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and resume exponential growth for 18-24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for a period that is relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value. For subsequent combination experiments, use a concentration of this compound at or below the IC₅₀ that shows a clear biological effect on the target pathway with minimal cytotoxicity.

Protocol 2: Combined Lentiviral Transduction and this compound Treatment

This protocol outlines the steps for lentiviral transduction of target cells pre-treated with this compound. Pre-treatment is often recommended to ensure the target pathway is inhibited at the time of transduction.

Materials:

  • Target cells

  • Complete cell culture medium

  • Lentiviral particles (encoding your gene of interest)

  • This compound

  • Polybrene or other transduction enhancement reagent

  • 24-well or 6-well cell culture plates

  • Selection antibiotic (if applicable)

Procedure:

Day 1: Cell Seeding

  • Plate target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction. For example, seed 0.5 x 10⁵ cells per well.[4]

  • Incubate overnight (18-20 hours) at 37°C and 5% CO₂.[4]

Day 2: this compound Pre-treatment and Transduction

  • This compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the pre-determined optimal concentration of this compound. Incubate for 2-4 hours.

  • Transduction Cocktail Preparation: During the pre-treatment incubation, prepare the transduction cocktail. For each well, mix the desired amount of lentiviral particles (calculated based on the target MOI) with fresh culture medium containing this compound and Polybrene (final concentration of 8 µg/mL).[4]

  • Transduction: After the pre-treatment period, remove the medium containing this compound and add the transduction cocktail to the cells.

  • Incubation: Incubate the cells with the virus overnight (18-20 hours) at 37°C and 5% CO₂. If toxicity is a concern, the incubation time can be reduced to as little as 4 hours.[5]

Day 3: Medium Change

  • Remove the medium containing the lentiviral particles and this compound.

  • Wash the cells gently with PBS.

  • Add fresh complete culture medium. If desired, the fresh medium can also contain this compound to maintain the inhibition of the Menin-MLL pathway.

Day 4 and Onwards: Selection and Analysis

  • If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction.

  • Maintain the cells in culture, splitting as necessary. Continue this compound treatment if required for the experiment.

  • Harvest cells at the desired time points for downstream analysis (e.g., qPCR for gene expression, Western blot for protein levels, or functional assays).

Mandatory Visualization

Signaling Pathway

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Drug Action Menin Menin MLL1 MLL1 Menin->MLL1 interacts MLL_fusion MLL Fusion (e.g., MLL-AF9) Menin->MLL_fusion interacts DNA DNA MLL1->DNA binds to H3K4me3 H3K4me3 MLL1->H3K4me3 catalyzes MLL_fusion->DNA binds to MLL_fusion->H3K4me3 catalyzes HOXA9 HOXA9 H3K4me3->HOXA9 activates transcription MEIS1 MEIS1 H3K4me3->MEIS1 activates transcription Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis BAY155 This compound BAY155->Menin inhibits interaction with MLL/MLL-fusion

Caption: Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Lentiviral_Transduction_Workflow Day1 Day 1: Seed Cells (50-70% confluency) Day2 Day 2: Pre-treat with this compound (2-4 hours) Day1->Day2 Transduction Transduce with Lentivirus + this compound + Polybrene (18-20 hours) Day2->Transduction Day3 Day 3: Medium Change (Optional: continue this compound) Transduction->Day3 Day4 Day 4+: Selection & Analysis (e.g., qPCR, Western Blot) Day3->Day4

Caption: Workflow for combined lentiviral transduction and this compound treatment.

References

Application Notes and Protocols for BAY-155 in Epigenetic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BAY-155, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, for studying epigenetic regulation in cancer. This compound offers a valuable tool for investigating the therapeutic potential of targeting this key interaction, primarily in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL rearrangements.

Mechanism of Action

This compound disrupts the critical interaction between menin and the MLL1 protein (KMT2A). In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins require menin to be recruited to chromatin, where they aberrantly activate the transcription of key target genes, such as MEIS1 and HOXA9, driving leukemogenesis. By binding to menin, this compound prevents the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of these oncogenic target genes and the upregulation of myeloid differentiation markers like CD11b and MNDA. This ultimately results in the inhibition of cancer cell proliferation and the induction of differentiation.[1]

Quantitative Data Summary

The following tables summarize the in vitro activity and gene expression effects of this compound in relevant cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
Binding Affinity (IC50) 8 nM[1][2]
Cell Line GI50 (Growth Inhibition) Reference
MOLM-13 (AML, MLL-AF9)< 100 nM[3]
MV-4-11 (AML, MLL-AF4)< 100 nM[3]

Table 2: Effect of this compound on Gene Expression in AML Cell Lines

GeneEffect of this compound TreatmentCell LinesReference
MEIS1 Strong DownregulationMOLM-13, MV-4-11[1]
CD11b UpregulationMOLM-13, MV-4-11[1]
MNDA UpregulationMOLM-13, MV-4-11[1]

Experimental Protocols

Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11)

  • Control cell lines (without MLL rearrangement)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

  • Allow cells to stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium. It is recommended to test a concentration range from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate the plates for 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 2: Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of this compound on the protein levels of downstream targets.

Materials:

  • This compound

  • AML cell lines (MOLM-13, MV-4-11)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MEIS1, anti-CD11b, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 48-72 hours).

  • Harvest cells and lyse them in cell lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures changes in the mRNA levels of target genes following this compound treatment.

Materials:

  • This compound

  • AML cell lines (MOLM-13, MV-4-11)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (MEIS1, MNDA, CD11b) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or DMSO for a defined period (e.g., 24 or 48 hours).

  • Isolate total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: In Vivo Xenograft Model Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in an AML xenograft model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., as determined by solubility and stability studies)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MOLM-13 or MV-4-11 cells

  • Matrigel (optional)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MOLM-13 or MV-4-11 cells (e.g., 5-10 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule should be determined based on pharmacokinetic and tolerability studies.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Signaling Pathway of Menin-MLL Inhibition by this compound

Menin_MLL_Inhibition Mechanism of Action of this compound in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_effect cluster_cellular_outcome Cellular Outcome MLL_Fusion MLL Fusion Protein DNA DNA MLL_Fusion->DNA recruited to Menin Menin Menin->MLL_Fusion interacts with BAY155 This compound BAY155->Menin binds & inhibits Target_Genes Oncogenic Target Genes (e.g., MEIS1, HOXA9) DNA->Target_Genes activates transcription Transcription_Repression Transcription Repression Proliferation_Inhibition Inhibition of Proliferation Differentiation_Genes Differentiation Genes (e.g., CD11b, MNDA) Differentiation_Induction Differentiation Induction Transcription_Repression->Proliferation_Inhibition Apoptosis Induction of Apoptosis Transcription_Repression->Apoptosis Cell_Differentiation Cell Differentiation Differentiation_Induction->Cell_Differentiation

Caption: this compound inhibits the menin-MLL interaction, leading to reduced oncogene expression and induced cell differentiation.

Experimental Workflow for In Vitro Evaluation of this compound

in_vitro_workflow In Vitro Experimental Workflow for this compound cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture AML Cell Lines (MOLM-13, MV-4-11) Serial_Dilution Serial Dilution of this compound BAY155_Prep Prepare this compound Stock (in DMSO) BAY155_Prep->Serial_Dilution Viability Cell Viability Assay (MTT, 72h) Serial_Dilution->Viability Gene_Expression Gene Expression Analysis (qRT-PCR, 24-48h) Serial_Dilution->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot, 48-72h) Serial_Dilution->Protein_Expression GI50_Calc Calculate GI50 Viability->GI50_Calc Fold_Change Determine Gene Expression Fold Change (ΔΔCt) Gene_Expression->Fold_Change Protein_Quant Quantify Protein Levels Protein_Expression->Protein_Quant

Caption: A streamlined workflow for the in vitro characterization of this compound's effects on AML cells.

Logical Relationship of this compound's Therapeutic Rationale

therapeutic_rationale Therapeutic Rationale for this compound in MLL-Rearranged Leukemia cluster_disease Disease Pathogenesis cluster_intervention Therapeutic Intervention cluster_outcome Therapeutic Outcome MLL_Rearrangement MLL Gene Rearrangement MLL_Fusion_Protein MLL Fusion Protein MLL_Rearrangement->MLL_Fusion_Protein Menin_Interaction Interaction with Menin MLL_Fusion_Protein->Menin_Interaction Aberrant_Transcription Aberrant Gene Transcription (MEIS1, HOXA9) Menin_Interaction->Aberrant_Transcription Inhibition Inhibition of Menin-MLL Interaction Leukemogenesis Leukemogenesis Aberrant_Transcription->Leukemogenesis BAY155 This compound BAY155->Inhibition Normalization Normalization of Gene Expression Inhibition->Normalization leads to Anti_Leukemic_Activity Anti-Leukemic Activity (↓Proliferation, ↑Differentiation) Normalization->Anti_Leukemic_Activity

Caption: The logical framework illustrating how this compound targets a key dependency in MLL-rearranged leukemia.

References

Application Notes and Protocols: CRISPR-Cas9 Screening with BAY-155 to Identify Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired drug resistance is a primary obstacle in cancer therapy. The menin-mixed-lineage leukemia (MLL) interaction is a critical dependency in certain hematological malignancies, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) with MLL rearrangements. BAY-155 is a potent and selective small molecule inhibitor that disrupts this protein-protein interaction, leading to the downregulation of key oncogenic target genes like MEIS1 and HOXA9, and inducing differentiation and apoptosis in sensitive cancer cells.[1][2][3][4] Despite the promise of menin-MLL inhibitors, the development of resistance is anticipated.

CRISPR-Cas9 genome-wide screening is a powerful and unbiased approach to systematically identify genes whose loss-of-function confers resistance to a therapeutic agent.[5] This technology enables the elucidation of novel resistance mechanisms, the identification of biomarkers for patient stratification, and the rational design of combination therapies to overcome resistance.

These application notes provide a comprehensive framework and detailed protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes that confer resistance to the menin-MLL inhibitor, this compound.

This compound: Mechanism of Action

This compound is a selective inhibitor of the menin-MLL interaction with an IC50 of 8 nM.[4][6] In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L and other chromatin-modifying enzymes to target genes, leading to their sustained expression and leukemic transformation. Menin is an essential scaffold protein in this complex. By binding to menin, this compound disrupts the menin-MLL interaction, leading to the dissociation of the MLL fusion complex from chromatin, a reduction in H3K79 methylation, and the downregulation of downstream target genes, ultimately resulting in cell differentiation and apoptosis.[1][2][7]

Signaling Pathway

The menin-MLL complex plays a crucial role in regulating the transcription of genes involved in hematopoietic development and leukemogenesis, including the HOXA gene cluster and its cofactor MEIS1.[1][8] Inhibition of this interaction by this compound leads to the suppression of this oncogenic program. Recent studies with similar inhibitors have suggested that resistance can emerge through the activation of parallel or compensatory pathways, such as those involving the MLL3/4-UTX complex.[9][10][11]

Menin_MLL_Pathway cluster_nucleus Nucleus BAY155 This compound Menin Menin BAY155->Menin Inhibits MLL_fusion MLL Fusion Protein Menin->MLL_fusion Binds UTX_complex MLL3/4-UTX Complex Menin->UTX_complex Represses Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Activates Chromatin Chromatin MLL_fusion->Chromatin Binds to Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Tumor_Suppressors Tumor Suppressor Genes (e.g., CDKN2C) UTX_complex->Tumor_Suppressors Activates CellCycleArrest Cell Cycle Arrest / Senescence Tumor_Suppressors->CellCycleArrest

Caption: Simplified Menin-MLL signaling pathway and the mechanism of this compound.

Data Presentation

A genome-wide CRISPR-Cas9 screen will identify genes whose knockout results in a fitness advantage in the presence of this compound. The output is a ranked list of genes based on the enrichment of their corresponding single-guide RNAs (sgRNAs). The data is typically presented as log-fold change (LFC) of sgRNA abundance in the this compound-treated population versus a control population, along with a statistical value (e.g., False Discovery Rate - FDR).

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is based on expected outcomes from a CRISPR screen with a menin-MLL inhibitor.

Table 1: Top Enriched Genes Conferring Resistance to this compound (Hypothetical Data)

Gene SymbolDescriptionAverage Log2 Fold Change (LFC)FDR
UTX (KDM6A)Histone demethylase, component of MLL3/4 complex4.8< 0.001
MLL3 (KMT2C)Histone methyltransferase4.5< 0.001
MLL4 (KMT2D)Histone methyltransferase4.2< 0.001
CDKN2CCyclin-dependent kinase inhibitor3.90.002
PTENPhosphatase and tensin homolog3.50.005
NF1Neurofibromin 13.20.008
LZTR1Leucine zipper like transcription regulator 12.90.012
RASA2RAS p21 protein activator 22.60.021

Experimental Protocols

This section provides a detailed methodology for performing a genome-wide pooled CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.

Experimental Workflow Diagram

CRISPR_Workflow start Start: Sensitive Cell Line (e.g., MOLM-13) cas9 1. Generate Stable Cas9-Expressing Cells start->cas9 library 2. Transduce with Pooled sgRNA Lentiviral Library cas9->library selection 3. Antibiotic Selection (e.g., Puromycin) library->selection t0 Collect T0 (Baseline) Sample selection->t0 split 4. Split Cell Population selection->split control Control (DMSO) split->control treatment This compound Treatment split->treatment culture 5. Culture for 14-21 Days control->culture treatment->culture harvest 6. Harvest Resistant Cells culture->harvest gdna 7. Genomic DNA Extraction harvest->gdna pcr 8. PCR Amplification of sgRNA Cassettes gdna->pcr ngs 9. Next-Generation Sequencing (NGS) pcr->ngs analysis 10. Data Analysis (e.g., MAGeCK) ngs->analysis hits 11. Identify Enriched Genes (Hits) analysis->hits validation 12. Hit Validation hits->validation

Caption: Workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.

Cell Line Preparation and Cas9 Expression
  • Cell Line Selection: Choose a human leukemia cell line known to be sensitive to this compound (e.g., MOLM-13, MV-4-11).

  • Stable Cas9 Expression:

    • Transduce the selected cell line with a lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast).

    • Select for stably transduced cells using the appropriate antibiotic (e.g., blasticidin).

    • Validate Cas9 activity using a functional assay, such as transduction with a GFP-targeting sgRNA followed by flow cytometry analysis of GFP knockout.

Lentiviral CRISPR Library Transduction
  • Library: Use a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).

  • Lentivirus Production: Produce high-titer pooled lentivirus by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.

  • Titration: Determine the viral titer to establish the multiplicity of infection (MOI).

  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (0.2-0.4) to ensure that most cells receive a single sgRNA. A sufficient number of cells must be transduced to maintain a library coverage of at least 300-500 cells per sgRNA.[12]

Antibiotic Selection and Baseline Collection
  • Selection: After 24-48 hours, begin selection with the appropriate antibiotic (e.g., puromycin (B1679871) for lentiGuide-Puro vectors) to eliminate non-transduced cells.[13][14][15] The concentration of the antibiotic should be predetermined by a kill curve experiment.[13]

  • Baseline Sample (T0): Once selection is complete (typically 3-7 days), harvest a representative population of cells for genomic DNA extraction. This sample serves as the baseline for sgRNA representation.[12]

Drug Selection with this compound
  • Determine IC90: Perform a dose-response assay to determine the concentration of this compound that inhibits cell growth by 90% (IC90) over the planned duration of the screen.

  • Cell Plating: Plate the library-transduced cells at a density that maintains library coverage.

  • Treatment: Split the cell population into two groups:

    • Treatment Group: Culture in media containing this compound at the predetermined IC90 concentration.

    • Control Group: Culture in media containing the vehicle (e.g., DMSO).

  • Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining library coverage and the selective pressure of the drug.

Sample Harvesting and Genomic DNA Extraction
  • Harvesting: At the end of the screen, harvest cell pellets from both the this compound-treated and DMSO-treated populations. Ensure the cell number is sufficient to maintain library representation.

  • gDNA Extraction: Extract high-quality genomic DNA from the T0, control, and treated cell pellets. Use a method suitable for large cell numbers to ensure complete representation.[16][17][18]

NGS Library Preparation and Sequencing
  • PCR Amplification: Use a two-step PCR process to amplify the sgRNA-containing cassettes from the genomic DNA.[19] The first PCR enriches for the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.

  • Purification: Purify the PCR products.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina NextSeq) to quantify the abundance of each sgRNA in each sample.[19]

Data Analysis
  • Read Counting: Demultiplex the sequencing data and align the reads to the sgRNA library reference to obtain raw read counts for each sgRNA in each sample.

  • Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the data.[5][20][21][22] MAGeCK normalizes the read counts, calculates the LFC for each sgRNA, and uses a robust rank aggregation (RRA) algorithm to identify genes that are significantly enriched or depleted in the this compound-treated sample compared to the control.[20]

Hit Validation

Validation is a critical step to confirm that the identified genes are true drivers of resistance.

  • Individual sgRNA Knockout: For each top hit, design 2-3 new sgRNAs. Transduce the parental Cas9-expressing cell line with individual sgRNAs.

  • Competition Assay: Generate knockout cell pools for each hit gene. Perform a competition assay by co-culturing GFP-positive knockout cells with non-transduced (GFP-negative) parental cells in the presence and absence of this compound. Monitor the percentage of GFP-positive cells over time by flow cytometry. A true resistance gene will show enrichment of the GFP-positive population in the presence of this compound.

  • Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to confirm that suppression of the gene of interest confers resistance.[23]

Conclusion

This application note provides a comprehensive guide for using CRISPR-Cas9 screening to dissect the mechanisms of resistance to the menin-MLL inhibitor this compound. By identifying genes whose loss confers resistance, researchers can gain valuable insights into the biological pathways that bypass the drug's mechanism of action. This knowledge is crucial for the development of more effective therapeutic strategies, including rational combination therapies and the identification of predictive biomarkers for patient response.

References

Troubleshooting & Optimization

Technical Support Center: BAY-155 Off-Target Effects and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects and selectivity profile of BAY-155, a potent and selective inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that competitively binds to a pocket on the menin protein, disrupting its interaction with the MLL1 protein (and its oncogenic fusion partners). This protein-protein interaction is crucial for the leukemogenic activity of MLL fusion proteins in certain types of leukemia, such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). By blocking this interaction, this compound leads to the downregulation of key target genes like MEIS1, and the upregulation of differentiation markers such as CD11b and MNDA, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[1]

Q2: How does the selectivity of this compound compare to other menin-MLL inhibitors like MI-503?

A2: this compound has demonstrated a significantly improved selectivity profile when compared to the earlier generation menin-MLL inhibitor, MI-503.[2] In a broad panel of safety pharmacology assays, this compound shows minimal interaction with a wide range of off-target proteins at concentrations where it potently inhibits the menin-MLL interaction.

Q3: What are the known off-target effects of this compound at therapeutic concentrations?

A3: At a concentration of 10 µM, which is significantly higher than its potent IC50 of 8 nM for the menin-MLL interaction, this compound exhibits a clean off-target profile with minimal significant interactions in a safety pharmacology panel.[2] This suggests a low potential for off-target mediated side effects at therapeutically relevant concentrations. For a detailed breakdown of the screening results, please refer to the data presented in the "Quantitative Data Summary" section.

Q4: I am observing unexpected toxicity in my cell-based assays with this compound. What could be the cause?

A4: While this compound is highly selective, it is crucial to consider the following:

  • Compound Concentration: Ensure you are using a concentration of this compound that is relevant to its on-target potency (IC50 = 8 nM). High micromolar concentrations may lead to non-specific effects.

  • Cell Line Sensitivity: The anti-proliferative effects of this compound are most pronounced in cancer cell lines with MLL rearrangements.[2] Limited effects are observed in most solid tumor models.

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your specific cell line.

  • On-Target Differentiation Effects: In MLL-rearranged leukemia cells, inhibition of the menin-MLL interaction can induce cellular differentiation, which may be misinterpreted as a toxic effect. It is advisable to assess markers of differentiation alongside viability.

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound in comparison to MI-503 against a panel of safety pharmacology-relevant targets. The data represents the percent inhibition of binding or activity at a concentration of 10 µM.

Target ClassTargetThis compound (% Inhibition at 10 µM)MI-503 (% Inhibition at 10 µM)
GPCRs Adenosine A1<50%<50%
Adrenergic α1<50%<50%
Adrenergic α2<50%>50%
Adrenergic β1<50%<50%
Angiotensin AT1<50%<50%
Cannabinoid CB1<50%>50%
Dopamine D1<50%<50%
Dopamine D2<50%<50%
Muscarinic M1<50%<50%
Muscarinic M2<50%<50%
Muscarinic M3<50%>50%
Serotonin 5-HT1A<50%<50%
Serotonin 5-HT2A<50%>50%
Ion Channels Ca2+ Channel (L-type)<50%>50%
K+ Channel (hERG)<50%<50%
Na+ Channel (Site 2)<50%<50%
Transporters Dopamine Transporter<50%<50%
Norepinephrine Transporter<50%<50%
Serotonin Transporter<50%>50%
Enzymes COX-1<50%<50%
COX-2<50%<50%
PDE3<50%<50%
PDE4<50%<50%

Data is estimated from the graphical representation in Brzezinka K, et al. Cancers (Basel). 2020 Jan 14;12(1):201.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to determine the potency of inhibitors in disrupting the interaction between menin and an MLL-derived peptide.

Materials:

  • Purified, recombinant full-length human menin protein.

  • Fluorescently labeled peptide derived from MLL (e.g., FITC-labeled MLL4-15).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • This compound stock solution in DMSO.

  • 384-well, low-volume, black, round-bottom plates.

  • Fluorescence polarization plate reader.

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Prepare a master mix of menin protein and the fluorescently labeled MLL peptide in Assay Buffer. The final concentrations will need to be optimized but are typically in the low nanomolar range.

  • Add the this compound dilutions or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add the menin/MLL peptide master mix to all wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Calculate the IC50 value by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV-4-11).

  • Complete cell culture medium.

  • This compound stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., PBS with protease and phosphatase inhibitors).

  • PCR tubes.

  • Thermocycler.

  • Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against menin.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 40°C to 70°C.

  • Cool the samples to room temperature.

  • Lyse the cells to release the soluble proteins.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble menin in the supernatant by Western blotting.

  • Quantify the band intensities and plot the amount of soluble menin as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Histone_Methylation H3K4 Methylation Chromatin->Histone_Methylation Leads to Target_Genes Target Genes (e.g., MEIS1) Proliferation Leukemic Proliferation Target_Genes->Proliferation Drives Histone_Methylation->Target_Genes Activates BAY155 This compound BAY155->Menin Inhibits Interaction

Caption: Menin-MLL Signaling Pathway and the Mechanism of Action of this compound.

CETSA_Workflow start Start: Cells in Culture treatment Treat cells with This compound or Vehicle start->treatment heating Heat Shock (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Western Blot for Menin Protein supernatant->western_blot analysis Data Analysis: Plot Melting Curves western_blot->analysis

Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Overcoming BAY-155 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the menin-MLL inhibitor, BAY-155, in Acute Myeloid Leukemia (AML) cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you navigate and overcome these experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My AML cell line, previously sensitive to this compound, is now showing resistance. What are the likely mechanisms?

A1: Acquired resistance to menin inhibitors like this compound can occur through several mechanisms. The most common are:

  • On-target mutations: Genetic mutations in the MEN1 gene can alter the drug-binding pocket, preventing this compound from interacting with the menin protein.[1]

  • Epigenetic reprogramming: Cancer cells can develop non-genetic resistance by altering their gene expression programs to bypass their dependency on the menin-MLL interaction. This can involve the activation of alternative oncogenic pathways, such as the MYC pathway.[2]

  • Upregulation of anti-apoptotic proteins: Increased expression of pro-survival proteins from the BCL-2 family, such as MCL-1 and BCL-XL, can make cells resistant to apoptosis induced by this compound.[3]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: To investigate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the MEN1 gene: This will identify any potential mutations in the drug-binding site.

  • Perform gene expression analysis: Use RNA-sequencing or qPCR to compare the transcriptomes of your sensitive and resistant cell lines. Look for upregulation of genes in survival pathways (e.g., MYC, genes in the MAPK or PI3K/Akt pathways) or anti-apoptotic genes (e.g., MCL1, BCL2L1).

  • Analyze protein expression: Use Western blotting to confirm changes in the protein levels of key players in suspected resistance pathways, such as components of the BCL-2 family.

Q3: What are the first troubleshooting steps I should take if I observe inconsistent IC50 values for this compound?

A3: Inconsistent IC50 values can be due to several factors. Before investigating complex biological resistance, ensure the following:

  • Compound Integrity: Verify the purity, concentration, and stability of your this compound stock.

  • Cell Line Authenticity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.

  • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

  • Assay Consistency: Ensure your experimental parameters, such as cell seeding density, drug incubation time, and the specific viability assay used, are consistent across experiments.

Troubleshooting Guide: Overcoming this compound Resistance

This guide provides a systematic approach to identifying and overcoming this compound resistance in your AML cell line experiments.

Problem 1: Increased IC50 of this compound in AML Cell Line
Possible Cause Suggested Solution Experimental Protocol
On-target MEN1 mutation Sequence the MEN1 gene in the resistant cell line to identify mutations in the drug-binding domain. If a mutation is confirmed, consider testing next-generation menin inhibitors that may be effective against these mutations.Sanger Sequencing of MEN1 Gene
Activation of bypass signaling pathways Perform RNA-sequencing and Western blot analysis to identify upregulated survival pathways (e.g., MYC, MAPK, PI3K/Akt). Test synergistic combinations of this compound with inhibitors of the identified pathway.RNA-Sequencing, Western Blot Analysis
Upregulation of anti-apoptotic proteins Analyze the expression of BCL-2 family proteins (BCL-2, MCL-1, BCL-XL) by Western blot. Test the combination of this compound with a BCL-2 inhibitor like venetoclax (B612062).Western Blot Analysis of BCL-2 Family Proteins
Problem 2: Lack of Apoptosis Induction with this compound Treatment
Possible Cause Suggested Solution Experimental Protocol
Overexpression of anti-apoptotic proteins Quantify the level of apoptosis using an Annexin V/PI assay. If apoptosis is low despite cell growth inhibition, this points towards a cytostatic rather than cytotoxic effect. Test the combination of this compound with venetoclax to enhance apoptosis.Annexin V/PI Apoptosis Assay
Cell cycle arrest instead of apoptosis Analyze the cell cycle distribution of this compound-treated cells. If cells are arrested in a particular phase (e.g., G1), consider combining this compound with a cell cycle inhibitor that targets a different phase.Cell Cycle Analysis by Flow Cytometry

Quantitative Data Summary

Table 1: IC50 Values of Menin Inhibitors in Sensitive vs. Resistant AML Cell Lines
Cell LineGenotypeMenin InhibitorIC50 (nM) - SensitiveIC50 (nM) - Resistant (MEN1 Mutant)Fold Change in Resistance
MV4;11KMT2A-rearrangedRevumenibLow nM range> 1000>100
VariousKMT2A-rearrangedVTP50469VariesMarkedly Increased-

Note: Data for this compound is not publicly available, but Revumenib and VTP50469 are structurally and functionally similar menin-MLL inhibitors. The trend of resistance is expected to be similar.[1][2]

Table 2: Synergistic Effects of this compound in Combination with Other Agents
Combination AgentAML SubtypeEffectQuantitative Measure
Venetoclax (BCL-2 inhibitor)NPM1/ FLT3-mutatedIncreased apoptosis and decreased cell viabilityCombination is more effective than either agent alone.[4]
Gilteritinib (FLT3 inhibitor)NPM1/ FLT3-mutatedIncreased apoptosis and decreased cell viabilityTriple combination with venetoclax significantly increases apoptosis.[5]
DOT1L inhibitorsKMT2A-rearrangedSynergistic decrease in cell viabilitySynergy scores >5 observed.[6]
CDK4/6 inhibitorsNUP98-rearrangedSynergistic effects on cell growth and colony formationStrong synergistic effects observed.[7]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound.

Materials:

  • AML cell lines (sensitive and resistant)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[8][9]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with the desired concentrations of this compound for the indicated time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10][11][12][13]

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Western Blot Analysis of BCL-2 Family Proteins

This protocol is for detecting changes in the expression of anti-apoptotic proteins.

Materials:

  • AML cell lysates (from sensitive and resistant cells, treated and untreated)

  • Protein electrophoresis equipment (SDS-PAGE)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BCL-XL, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.[14][15][16][17]

Visualizations

BAY155_Resistance_Mechanism cluster_sensitive This compound Sensitive AML Cell cluster_resistant This compound Resistant AML Cell BAY155 This compound MeninMLL Menin-MLL Complex BAY155->MeninMLL Inhibits TargetGenes Leukemogenic Target Genes (e.g., MEIS1, HOXA9) MeninMLL->TargetGenes Activates Apoptosis Apoptosis Proliferation Leukemic Proliferation & Survival TargetGenes->Proliferation BAY155_res This compound MeninMLL_mut Mutated Menin-MLL Complex BAY155_res->MeninMLL_mut Ineffective Inhibition TargetGenes_res Leukemogenic Target Genes MeninMLL_mut->TargetGenes_res Activates Bypass Bypass Pathway (e.g., MYC activation) Proliferation_res Leukemic Proliferation & Survival Bypass->Proliferation_res BCL2 Upregulated Anti-apoptotic Proteins (e.g., BCL-2, MCL-1) Apoptosis_res Apoptosis Blocked BCL2->Apoptosis_res Inhibits TargetGenes_res->Proliferation_res

Caption: Mechanisms of acquired resistance to this compound in AML cells.

Troubleshooting_Workflow start Observe this compound Resistance (Increased IC50) check_basics Verify Experimental Basics: - Compound Integrity - Cell Line Authenticity - Mycoplasma Contamination start->check_basics sequence_men1 Sequence MEN1 Gene check_basics->sequence_men1 mutation_found Mutation Found? sequence_men1->mutation_found next_gen_inhibitor Consider Next-Generation Menin Inhibitors mutation_found->next_gen_inhibitor Yes no_mutation No Mutation mutation_found->no_mutation No analyze_expression Gene & Protein Expression Analysis (RNA-seq, Western Blot) no_mutation->analyze_expression pathway_analysis Identify Upregulated Pathways/Proteins analyze_expression->pathway_analysis is_bcl2_up BCL-2 Family Upregulated? pathway_analysis->is_bcl2_up venetoclax_combo Test Combination with Venetoclax is_bcl2_up->venetoclax_combo Yes is_other_pathway_up Other Survival Pathway Activated? is_bcl2_up->is_other_pathway_up No end Resistance Overcome venetoclax_combo->end targeted_combo Test Combination with Targeted Inhibitor (e.g., FLT3i, MEKi) is_other_pathway_up->targeted_combo Yes targeted_combo->end

Caption: Experimental workflow for troubleshooting this compound resistance.

Signaling_Pathways cluster_main Overcoming this compound Resistance via Combination Therapy cluster_resistance Resistance Mechanisms cluster_combination Combination Therapies BAY155 This compound MeninMLL Menin-MLL BAY155->MeninMLL Inhibits Leukemia Leukemic Cell Proliferation MeninMLL->Leukemia Drives MEN1_mut MEN1 Mutation MEN1_mut->MeninMLL Bypass_pathways Bypass Pathways (e.g., MAPK, MYC) Bypass_pathways->Leukemia BCL2_up BCL-2/MCL-1 Upregulation BCL2_up->Leukemia Promotes Survival NextGen_Menin Next-Gen Menin Inhibitor NextGen_Menin->MeninMLL Inhibits Mutant Targeted_Inhibitor Targeted Inhibitors (e.g., MEKi, FLT3i) Targeted_Inhibitor->Bypass_pathways Inhibits Venetoclax Venetoclax Venetoclax->BCL2_up Inhibits

Caption: Signaling pathways in this compound resistance and combination therapy strategies.

References

Optimizing BAY-155 Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing BAY-155 dosage in in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Menin-MLL (Mixed Lineage Leukemia) protein-protein interaction, with an IC50 of 8 nM.[1] By disrupting this interaction, this compound inhibits the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] This inhibition leads to the downregulation of key target genes like MEIS1 and upregulation of differentiation markers such as CD11b and MNDA, ultimately showing anti-proliferative effects in leukemia models.[1]

Q2: What are the initial recommended dosage ranges for this compound in in vivo mouse models?

A2: As of now, specific in vivo dosage data for this compound has not been publicly released. However, based on preclinical studies of other potent Menin-MLL inhibitors, initial dose-finding studies in mouse models of leukemia could start in the range of 15 to 100 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily. For example, the Menin-MLL inhibitor VTP50469 was shown to be highly efficacious in a mouse xenotransplantation model at doses of 15, 30, and 60 mg/kg twice daily (BID).[3] Another related compound, MI-503, has been studied in mice at oral doses of 30 mg/kg and 100 mg/kg.[4]

It is crucial to perform a dose-escalation study to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model.

Q3: What is the proposed signaling pathway for this compound?

A3: this compound targets the interaction between Menin and the MLL1 protein (or MLL fusion proteins). This interaction is critical for the recruitment of the MLL1 complex to chromatin, leading to the expression of downstream target genes like HOXA9 and MEIS1, which drive leukemogenesis. By blocking this interaction, this compound prevents the expression of these oncogenes, leading to cell differentiation and apoptosis.

BAY155_Pathway cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA MLL_fusion->DNA Menin->DNA Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Differentiation Differentiation Target_Genes->Differentiation Upregulation of differentiation markers BAY155 This compound BAY155->Menin Inhibits Interaction

Mechanism of Action of this compound

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable anti-tumor efficacy - Sub-optimal Dosage: The administered dose may be too low to achieve therapeutic concentrations in the tumor tissue.- Poor Bioavailability: The compound may have low oral bioavailability.- Inappropriate Animal Model: The chosen cell line or patient-derived xenograft (PDX) model may not be sensitive to Menin-MLL inhibition.- Dose Escalation: Perform a dose-escalation study to identify a more effective dose.- Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in plasma and tumor tissue over time.[4]- Confirm On-Target Activity: Assess the expression of downstream target genes of MLL, such as HOXA9 and MEIS1, in tumor tissue to confirm that the drug is hitting its target.[3][4]- Alternative Administration Route: Consider intraperitoneal (i.p.) injection if oral bioavailability is poor.- Model Validation: Ensure the in vivo model has a confirmed dependency on the Menin-MLL interaction.
Toxicity observed in animals (e.g., weight loss, lethargy) - Dosage is too high: The administered dose exceeds the maximum tolerated dose (MTD).- Vehicle Toxicity: The vehicle used to dissolve this compound may be causing adverse effects.- Dose Reduction: Reduce the dosage and/or the frequency of administration.- Toxicity Study: Conduct a formal toxicology study to determine the MTD.[5]- Vehicle Control: Ensure a vehicle-only control group is included in all experiments to rule out vehicle-related toxicity.- Alternative Vehicle: Test alternative, well-tolerated vehicles for in vivo administration.
Variability in tumor response between animals - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound.- Tumor Heterogeneity: Variation in the genetic makeup of the tumors in different animals.- Animal Health: Underlying health issues in some animals may affect their response to treatment.- Standardize Dosing Technique: Ensure all researchers are using a standardized and precise dosing technique.- Increase Group Size: Use a larger number of animals per group to account for biological variability.- Monitor Animal Health: Closely monitor the health of all animals before and during the experiment.

Quantitative Data Summary

The following table summarizes dosage information for Menin-MLL inhibitors from preclinical studies, which can be used as a reference for designing initial experiments with this compound.

Compound Animal Model Dosage Administration Route Frequency Key Findings Reference
VTP50469 MV4;11 Xenotransplantation15, 30, 60 mg/kgNot SpecifiedBIDSignificant survival advantage at all doses.[3]
MI-463 Mouse model of MLL leukemia30, 100 mg/kgOral (p.o.)Not SpecifiedSubstantial extension of survival.[4]
MI-503 Mouse model of MLL leukemia30, 100 mg/kgOral (p.o.)Not SpecifiedSubstantial extension of survival.[4]

Experimental Protocols

Note: The following are example protocols based on studies with similar Menin-MLL inhibitors. These should be adapted and optimized specifically for this compound.

Protocol 1: In Vivo Efficacy Study in a Leukemia Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft model.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Leukemia Cell Culture (e.g., MV4-11) Implantation 2. Subcutaneous Implantation of Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer this compound (or Vehicle) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint 7. Euthanize Mice at Predefined Endpoint Monitoring->Endpoint Harvest 8. Harvest Tumors for Pharmacodynamic Analysis Endpoint->Harvest Analysis 9. Analyze Data and Assess Efficacy Harvest->Analysis

References

BAY-155 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of BAY-155, a potent and selective menin-MLL inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and performance of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored under specific temperature conditions to ensure its long-term stability. For detailed information, please refer to the storage conditions table below.

Q2: How should I store solutions of this compound?

A2: The recommended storage for this compound in solvent is at -80°C for up to six months or at -20°C for up to six months.[1] It is best practice to prepare fresh solutions for optimal results. If you need to store solutions, aliquot them into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in DMSO, with a reported solubility of 10 mM.[1]

Q4: Is this compound sensitive to light?

Data Presentation: Storage and Stability

Proper storage is critical for maintaining the quality and activity of this compound. The following tables summarize the recommended storage conditions for the compound in both solid and solution forms.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
In Solvent (DMSO)-80°C6 Months
In Solvent (DMSO)-20°C6 Months

Data sourced from product information sheets.[1]

Troubleshooting Guide

This section addresses common issues that researchers may encounter when working with this compound.

Q: I am observing lower than expected activity with my this compound solution. What could be the cause?

A: There are several potential reasons for decreased activity:

  • Improper Storage: Verify that your stock solutions have been stored at the recommended temperature (-20°C or -80°C) and for no longer than the recommended duration. Repeated freeze-thaw cycles can also lead to degradation.

  • Solution Age: For best results, it is always recommended to use freshly prepared solutions. If using an older stock, its stability may be compromised.

  • Experimental Conditions: Ensure that the final concentration of DMSO in your assay is not inhibiting your biological system.

Q: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation can occur for a few reasons:

  • Solubility Limit Exceeded: Ensure you have not exceeded the solubility limit of this compound in your chosen solvent.

  • Temperature Effects: The solubility of compounds can decrease at lower temperatures. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves.

  • Solvent Evaporation: If the solvent has evaporated over time, the concentration of this compound will increase, potentially leading to precipitation.

Q: How can I check the stability of my this compound sample?

A: To assess the stability of your compound, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC). Comparing the chromatogram of your current sample to a reference standard or a freshly prepared sample can reveal the presence of degradation products.

Experimental Protocols

While specific, validated stability-indicating analytical methods for this compound are not publicly available, researchers can adapt general protocols for assessing the stability of small molecules. The following are generalized methodologies for key stability-indicating experiments.

General Protocol for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade a sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water).

  • Stress Conditions: Expose the solutions to a range of stress conditions, including:

    • Acidic Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.

    • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution to a controlled light source, as detailed in the photostability protocol below.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a suitable analytical method, such as HPLC with UV or mass spectrometry detection, to separate and identify any degradation products.

General Protocol for Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.

Objective: To evaluate the intrinsic photostability of this compound.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of solid this compound in a chemically inert, transparent container.

    • Solution State: Prepare a solution of this compound in a suitable solvent in a chemically inert, transparent container.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After exposure, compare the light-exposed samples to the dark controls using an appropriate analytical method (e.g., HPLC) to quantify any degradation.

Visualizations

The following diagrams illustrate key workflows for the proper handling and troubleshooting of this compound.

G cluster_0 Recommended Storage and Handling Workflow start Receive this compound solid Store Solid at -20°C or 4°C start->solid dissolve Dissolve in DMSO solid->dissolve solution Store Solution at -80°C or -20°C dissolve->solution aliquot Aliquot into Single-Use Vials solution->aliquot use Use in Experiment aliquot->use

Caption: Recommended storage and handling workflow for this compound.

G cluster_1 Troubleshooting Workflow for Unexpected Results start Unexpected Experimental Results check_storage Verify Storage Conditions (Temp, Duration, Freeze-Thaw) start->check_storage check_solution Examine Solution (Precipitate, Cloudiness) check_storage->check_solution Storage OK new_solution Prepare Fresh Solution check_storage->new_solution Improper Storage check_protocol Review Experimental Protocol (Concentrations, Controls) check_solution->check_protocol Solution Clear check_solution->new_solution Precipitate Found check_protocol->new_solution Protocol Correct contact_support Contact Technical Support new_solution->contact_support Issue Persists

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting inconsistent results with BAY-155

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-155, a potent and selective inhibitor of the menin-MLL interaction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that potently and selectively targets the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL).[1] In cancers with MLL rearrangements (MLL-r), the fusion of the MLL gene with other genes creates oncogenic fusion proteins. These fusion proteins rely on their interaction with Menin to drive the expression of genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[2][3][4] this compound competitively binds to Menin in the pocket where MLL would normally bind, thereby disrupting this interaction. This leads to the downregulation of downstream target genes and induces differentiation and apoptosis in MLL-r leukemia cells.

Q2: What are the expected on-target effects of this compound in sensitive cell lines?

A2: In sensitive MLL-rearranged cancer cell lines, such as MOLM-13 and MV-4-11, the primary on-target effects of this compound include:

  • Disruption of the Menin-MLL complex.

  • Downregulation of MLL target genes: A significant reduction in the mRNA and protein expression of genes like HOXA9 and MEIS1.

  • Upregulation of differentiation markers: Increased expression of myeloid differentiation markers such as CD11b and MNDA.

  • Inhibition of cell proliferation and induction of apoptosis.

Q3: What is the recommended solvent and storage condition for this compound?

A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 12 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect the compound's stability.

Q4: At what concentration should I use this compound in my cell-based assays?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. This compound has a reported IC50 of 8 nM in biochemical assays. For cell-based assays, a good starting point is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line and endpoint.

Troubleshooting Inconsistent Results

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design and execution. This guide provides a systematic approach to identifying and resolving common issues.

Logical Flow for Troubleshooting

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Verify Compound Integrity (Storage, Handling, Solubility) start->check_compound check_protocol Review Experimental Protocol (Concentration, Incubation Time, Cell Density) start->check_protocol check_cells Assess Cell Line Health & Identity (Mycoplasma, Passage Number, Authentication) start->check_cells check_reagents Evaluate Reagent Quality (Lot-to-Lot Variability, Expiration Dates) start->check_reagents troubleshoot_compound Prepare Fresh Stock, Optimize Dissolution check_compound->troubleshoot_compound Issue Identified troubleshoot_protocol Optimize Dose-Response & Time-Course check_protocol->troubleshoot_protocol Issue Identified troubleshoot_cells Use Low Passage Cells, Test for Mycoplasma check_cells->troubleshoot_cells Issue Identified troubleshoot_reagents Validate New Reagent Lots check_reagents->troubleshoot_reagents Issue Identified on_target Confirm On-Target Effect (qPCR, Western Blot, Co-IP) off_target Investigate Potential Off-Target Effects on_target->off_target On-Target Effect Absent or Unexpected Phenotype resolve Consistent Results Achieved on_target->resolve On-Target Effect Confirmed off_target->troubleshoot_protocol Consider Lower Concentrations or Alternative Inhibitors troubleshoot_compound->on_target troubleshoot_protocol->on_target troubleshoot_cells->on_target troubleshoot_reagents->on_target

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results with this compound.

Issue 1: Reduced or No Potency Observed
Potential Cause Troubleshooting Steps
Compound Degradation - Prepare a fresh stock solution of this compound from the solid powder.- Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.- Protect stock solutions from light.
Improper Solubilization - Ensure this compound is fully dissolved in DMSO before further dilution in aqueous media. Gentle warming (up to 37°C) and vortexing can aid dissolution.- When diluting in aqueous media, add the DMSO stock to the media and mix immediately to prevent precipitation.
Suboptimal Assay Conditions - Perform a time-course experiment to determine the optimal incubation time for observing the desired effect. The effects of menin-MLL inhibitors can be time-dependent.- Optimize cell seeding density. High cell density can sometimes reduce the apparent potency of a compound.
Cell Line Insensitivity - Confirm that your cell line has the appropriate genetic background (e.g., MLL rearrangement) for sensitivity to menin-MLL inhibition.- Test a positive control cell line known to be sensitive to this compound, such as MOLM-13 or MV-4-11.
Issue 2: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Steps
Lot-to-Lot Variability - When starting a new lot of this compound, perform a side-by-side comparison with the previous lot using a standard assay to ensure comparable activity.- If a significant difference is observed, a new dose-response curve should be generated for the new lot.
Inconsistent Cell Health - Use cells with a consistent and low passage number. High passage numbers can lead to phenotypic drift.- Regularly test cell cultures for mycoplasma contamination, which can significantly alter cellular responses.
Pipetting Inaccuracy - Use calibrated pipettes and ensure proper pipetting technique, especially when preparing serial dilutions of the compound.- For multi-well plate assays, be mindful of evaporation from the edge wells, which can concentrate the compound. Using the outer wells for blanks or filling them with sterile PBS can mitigate this "edge effect".
Compound Instability in Media - The stability of small molecules can be limited in cell culture media, especially when supplemented with serum containing enzymes.- Prepare fresh working solutions of this compound in media for each experiment.
Issue 3: Discrepancy Between Expected and Observed Phenotype
Potential Cause Troubleshooting Steps
Off-Target Effects - Use the lowest effective concentration of this compound that elicits the on-target phenotype to minimize off-target effects.- Validate the phenotype using a structurally different menin-MLL inhibitor.- Use genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of MEN1) to confirm that the observed phenotype is dependent on the intended target.
Activation of Compensatory Pathways - Investigate whether your cell line might be upregulating alternative signaling pathways to bypass the inhibition of the menin-MLL axis.
Incorrect Downstream Readout - Confirm that the antibody or primers used for downstream analysis (e.g., Western blot or qPCR) are specific and validated for the intended target.

Key Experimental Protocols

Cell Viability Assay (MTT/MTS)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment (e.g., 5,000-10,000 cells/well). Allow adherent cells to attach overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the old medium and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control (at a final concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours). The optimal incubation time may need to be determined empirically.

  • MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Signal Measurement: If using MTT, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for measuring changes in the expression of this compound target genes, HOXA9 and MEIS1.

  • Cell Treatment: Treat sensitive cells (e.g., MOLM-13) with an effective concentration of this compound (e.g., 100 nM) and a DMSO vehicle control for a specified time (e.g., 48-72 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable qPCR master mix and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Suggested Primer Sequences (Human):

      • HOXA9 Forward: 5'-CCCTGGAAAAAGAGGAATCG-3'

      • HOXA9 Reverse: 5'-AGGGCGGTCTGACTGTCTTT-3'

      • MEIS1 Forward: 5'-CAAGCTGCAAACCATTCGAC-3'

      • MEIS1 Reverse: 5'-GCTCTGTCGGTCTTGTTGAA-3'

      • GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

      • GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of HOXA9 and MEIS1 to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Disruption

This protocol is to confirm that this compound disrupts the interaction between Menin and MLL.

  • Cell Treatment and Lysis: Treat MLL-rearranged cells with this compound (e.g., 1 µM) or DMSO for 4-6 hours. Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against Menin or an epitope tag on MLL (if applicable) overnight at 4°C.

  • Complex Capture: Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washes: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot to detect the presence of MLL (when immunoprecipitating Menin) or Menin (when immunoprecipitating MLL).

  • Analysis: A reduced amount of the co-immunoprecipitated protein in the this compound-treated sample compared to the DMSO control indicates disruption of the protein-protein interaction.

Quantitative Data Summary

Parameter Value Reference
Binding Affinity (IC50) 8 nM
Solubility 10 mM in DMSO
Storage (Solid) -20°C for 12 months
Storage (in DMSO) -80°C for 6 months

IC50 Values in Different Cell Lines (Illustrative)

Cell Line Genetic Background Reported IC50 (Menin-MLL Inhibitors) Reference
MOLM-13 MLL-AF925 nM - 54 nM
MV-4-11 MLL-AF410.3 nM - 25 nM
KOPN-8 MLL-AF4Sensitive (IC50 in nM range)-
HL-60 MLL-wild type> 10 µM

Note: The IC50 values presented are for various menin-MLL inhibitors and are intended to be illustrative. The specific IC50 for this compound may vary and should be determined empirically for each cell line.

Signaling Pathway and Experimental Workflow Diagrams

Menin-MLL Signaling Pathway Inhibition by this compound

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein Menin->MLL Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Leukemogenesis Leukemic Proliferation & Survival Transcription->Leukemogenesis Differentiation Differentiation Transcription->Differentiation Inhibition Leads to Apoptosis Apoptosis Transcription->Apoptosis Inhibition Leads to BAY155 This compound BAY155->Menin Inhibits Interaction

Caption: The mechanism of action of this compound in inhibiting the Menin-MLL signaling pathway.

References

BAY-155 Technical Support Center: Investigating Efficacy in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: BAY-155 is a potent and selective menin-MLL inhibitor primarily investigated for its efficacy in hematological malignancies, particularly acute leukemia.[1][2][3] Its application in solid tumor models is an emerging area of research. This technical support center provides guidance for researchers exploring this novel application, with the understanding that protocols and expected outcomes are based on the mechanism of menin-MLL inhibition and principles of solid tumor research, rather than extensive direct data on this compound in this context.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for testing this compound, a menin-MLL inhibitor, in solid tumors?

While the primary role of the menin-MLL interaction is established in MLL-rearranged leukemias, emerging evidence suggests that this pathway may also be relevant in certain solid tumors.[1][4] Menin has been implicated in the carcinogenesis of liver, prostate, and breast cancers. Therefore, investigating the efficacy of this compound in solid tumor models is a rational step to explore its broader therapeutic potential.

Q2: Which solid tumor types are most likely to respond to this compound?

Solid tumors with a dependency on the menin-MLL1 interaction for their growth and survival are the most promising candidates. This may include tumors with high expression of menin or those with specific genetic alterations that confer sensitivity to MLL1 inhibition. Preliminary studies with other menin-MLL inhibitors have shown some activity in hepatocellular carcinoma models. Researchers should consider conducting initial screenings across a panel of solid tumor cell lines to identify sensitive models.

Q3: What is the known mechanism of action of this compound?

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL (Mixed-Lineage Leukemia). This interaction is critical for the oncogenic activity of MLL fusion proteins in leukemia. By inhibiting this interaction, this compound is expected to downregulate the expression of downstream target genes involved in cell proliferation and survival.

Q4: Are there known off-target effects of this compound?

This compound is described as a selective inhibitor. However, as with any targeted therapy, off-target effects are possible. Menin itself has a tumor-suppressor role in some endocrine tissues, which is a consideration for potential long-term toxicities. It is crucial to include appropriate controls in all experiments to monitor for unexpected cellular effects.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Lack of In Vitro Efficacy - The selected solid tumor cell line may not be dependent on the menin-MLL pathway.- Insufficient drug concentration or treatment duration.- Drug instability in culture media.- Screen a panel of diverse solid tumor cell lines.- Perform dose-response and time-course experiments to determine optimal conditions.- Confirm the stability of this compound under your experimental conditions.
High In Vitro but Poor In Vivo Efficacy - Poor pharmacokinetic properties of this compound in the chosen animal model.- Inadequate tumor penetration.- Rapid development of resistance.- Conduct pharmacokinetic studies to assess drug exposure in plasma and tumor tissue.- Consider alternative dosing regimens or routes of administration.- Analyze tumor samples for biomarkers of response and resistance.
Toxicity in Animal Models - On-target toxicity related to the tumor-suppressive role of menin in other tissues.- Off-target effects of this compound.- Perform dose-escalation studies to determine the maximum tolerated dose (MTD).- Monitor animals closely for signs of toxicity and conduct histopathological analysis of major organs.- Consider combination therapies to allow for lower, less toxic doses of this compound.
Variability in Tumor Growth Inhibition - Inconsistent tumor cell implantation.- Heterogeneity of the xenograft tumors.- Variability in drug administration.- Standardize the tumor implantation procedure to ensure uniform tumor size at the start of treatment.- Increase the number of animals per group to improve statistical power.- Ensure accurate and consistent dosing.

Data Presentation

Table 1: Hypothetical In Vitro Efficacy of this compound in a Panel of Solid Tumor Cell Lines

Cell LineTumor TypeIC50 (µM) after 72hNotes
HepG2Hepatocellular Carcinoma1.5
PC-3Prostate Cancer5.2
MCF-7Breast Cancer> 10
A549Non-Small Cell Lung Cancer> 10
PANC-1Pancreatic Cancer8.7

Table 2: Hypothetical In Vivo Efficacy of this compound in a HepG2 Xenograft Model

Treatment GroupDoseDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 2500
This compound25 mg/kgDaily850 ± 15043
This compound50 mg/kgDaily400 ± 10073

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Seeding: Plate solid tumor cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 solid tumor cells (e.g., HepG2) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the predetermined dose and schedule.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate tumor growth inhibition and perform statistical analysis.

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Forms complex TargetGene Target Gene Promoters (e.g., HOX genes) Menin->TargetGene Binds to MLL1->TargetGene Binds to H3K4me3 H3K4me3 TargetGene->H3K4me3 Catalyzes Transcription Oncogenic Gene Transcription H3K4me3->Transcription Proliferation Tumor Cell Proliferation & Survival Transcription->Proliferation BAY155 This compound BAY155->Menin Inhibits interaction

Caption: Simplified signaling pathway of the Menin-MLL interaction and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation CellScreen Cell Line Screening DoseResponse Dose-Response Assay CellScreen->DoseResponse PK Pharmacokinetics CellScreen->PK Mechanism Mechanism of Action Studies DoseResponse->Mechanism Xenograft Xenograft Efficacy Model PK->Xenograft Tox Toxicity Assessment Xenograft->Tox DataAnalysis Efficacy & Safety Analysis Xenograft->DataAnalysis Biomarker Biomarker Discovery DataAnalysis->Biomarker GoNoGo Go/No-Go Decision Biomarker->GoNoGo

Caption: A typical preclinical workflow for evaluating a novel inhibitor in solid tumor models.

References

Cell culture contamination issues when using BAY-155

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments and to troubleshoot potential issues, with a focus on preventing and identifying sources of contamination.

Troubleshooting Guides

This section addresses common challenges that may be encountered during experiments with this compound, with a focus on issues that could be misidentified as cell culture contamination.

Problem Possible Cause Recommended Solution
Sudden appearance of precipitate in culture medium after adding this compound. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. 2. Solvent Shock: The stock solution of this compound (likely in DMSO) was not properly mixed into the medium, causing the compound to precipitate out. 3. Interaction with Media Components: this compound may be interacting with components in the serum or the medium itself, leading to precipitation.1. Optimize Working Concentration: Review the solubility data for this compound and ensure the final concentration in your experiment is well below the solubility limit. 2. Proper Dilution Technique: Prepare an intermediate dilution of the this compound stock in a small volume of medium before adding it to the final culture volume. Add the diluted compound dropwise while gently swirling the culture vessel. 3. Test in Different Media/Serum Concentrations: If precipitation persists, test the solubility of this compound in a serum-free medium or with a lower serum concentration to identify potential interactions.
Cells show signs of distress (e.g., rounding, detachment, death) immediately after adding this compound, mimicking a toxic contamination. 1. High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture may be too high, causing cellular toxicity.[1] 2. Off-Target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity.[2] 3. Incorrect Dosing: A calculation error may have resulted in a much higher concentration of this compound than intended.1. Control Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.[1] Always include a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments. 2. Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration of this compound for your specific cell line by performing a dose-response experiment. 3. Verify Calculations and Pipetting: Double-check all calculations for dilutions and ensure that pipettes are properly calibrated.
Inconsistent results or loss of this compound activity in long-term experiments. 1. Compound Instability: this compound may be unstable in the culture medium at 37°C over extended periods.[3] 2. Metabolism by Cells: The cells may be metabolizing this compound, reducing its effective concentration over time.1. Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).[4] 2. Assess Stability: To confirm instability, incubate this compound in your cell culture medium without cells for the duration of your experiment and then test its activity in a short-term assay.

Frequently Asked Questions (FAQs)

Q1: How should I properly prepare and store this compound stock solutions to avoid contamination?

A1: To maintain the integrity of this compound and prevent contamination, follow these steps:

  • Reconstitution: this compound is soluble in DMSO at 10 mM. Prepare a high-concentration stock solution in sterile, anhydrous DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and reduce the risk of contamination.

  • Handling: Always handle this compound and its solutions using aseptic techniques in a certified biological safety cabinet.

Q2: Could the use of this compound be a direct source of microbial contamination in my cell cultures?

A2: While this compound itself is a synthetic small molecule and unlikely to be a source of microbial contamination, the process of preparing and using it can introduce contaminants if not done under strict aseptic conditions. Contamination is more likely to originate from non-sterile handling, contaminated solvents, or a compromised laboratory environment.

Q3: My cells look unhealthy after treatment with this compound, but I don't see any typical signs of bacterial or fungal contamination. What could be the cause?

A3: This is a common issue when working with small molecule inhibitors. The observed cellular stress is likely due to the pharmacological or biophysical properties of the compound or its solvent, rather than microbial contamination. Refer to the "Troubleshooting Guides" section above to diagnose the issue, paying close attention to potential problems with solubility, solvent toxicity, and off-target effects.

Q4: How can I differentiate between cytotoxicity caused by this compound and a microbial contamination?

A4: Differentiating between these two possibilities is crucial for accurate data interpretation. Here’s how you can approach this:

  • Microscopic Examination: Look for classic signs of microbial contamination, such as motile bacteria, fungal hyphae, or yeast budding.

  • Vehicle Control: Compare the health of your this compound-treated cells to a vehicle control (cells treated with the same concentration of DMSO). If the cells in the vehicle control are healthy, the issue is likely related to this compound itself.

  • Culture a Sample of the Medium: If you suspect microbial contamination, you can inoculate a small sample of your culture medium into a sterile broth and incubate it to see if any microbes grow.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a working solution of this compound for use in cell culture experiments, designed to minimize the risk of precipitation and solvent toxicity.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in sterile, anhydrous DMSO to a final concentration of 10 mM.

  • Create an Intermediate Dilution: In a sterile microcentrifuge tube, prepare an intermediate dilution of the stock solution in pre-warmed, sterile cell culture medium. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 100X intermediate dilution (1 mM) by adding 1 µL of the 10 mM stock to 9 µL of medium.

  • Add to Final Culture Volume: Add the intermediate dilution to your final culture volume. For a 100X intermediate dilution, you would add 10 µL per 1 mL of culture medium. Add the solution dropwise while gently swirling the culture vessel to ensure rapid and even mixing.

Protocol 2: Assessing the Impact of DMSO on Cell Viability

This protocol outlines a method to determine the toxic threshold of DMSO for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 24-48 hour viability assay.

  • Prepare DMSO Dilutions: In a separate plate, prepare a serial dilution of DMSO in your cell culture medium. A typical concentration range to test would be from 2% down to 0.015%. Also include a no-DMSO control.

  • Treat Cells: Remove the old medium from your cells and add the medium containing the different concentrations of DMSO.

  • Incubate: Incubate the plate for the desired time point (e.g., 24 or 48 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo) to determine the percentage of viable cells at each DMSO concentration. This will allow you to identify the maximum non-toxic concentration of DMSO for your cell line.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control stock Prepare 10 mM Stock in Anhydrous DMSO intermediate Create Intermediate Dilution in Culture Medium stock->intermediate Dilute working Prepare Final Working Solution intermediate->working Dilute treat Treat Cells with this compound and Vehicle Control working->treat incubate Incubate for Desired Time treat->incubate microscopy Daily Microscopic Observation treat->microscopy analyze Analyze Experimental Endpoint incubate->analyze incubate->microscopy viability Assess Cell Viability incubate->viability troubleshooting_logic Troubleshooting Logic for Unexpected Cell Behavior cluster_check1 Initial Checks cluster_conclusion Potential Cause start Unexpected Cell Behavior (e.g., death, precipitate) check_control Is Vehicle Control Affected? start->check_control check_microscopy Microscopic Signs of Microbial Contamination? start->check_microscopy cause_compound Issue is likely This compound-related (solubility, toxicity) check_control->cause_compound No cause_solvent Issue is likely Solvent Toxicity check_control->cause_solvent Yes check_microscopy->cause_compound No cause_contamination Issue is likely Microbial Contamination check_microscopy->cause_contamination Yes menin_mll_pathway Simplified Menin-MLL Signaling Pathway menin Menin target_genes Target Genes (e.g., MEIS1) menin->target_genes binds to mll MLL Fusion Protein mll->target_genes recruits leukemia Leukemogenesis target_genes->leukemia promotes bay155 This compound bay155->menin inhibits interaction with MLL

References

Technical Support Center: Interpreting Gene Expression Data After BAY-155 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-155, a potent and selective inhibitor of the Menin-MLL interaction. Here, you will find guidance on experimental design, data interpretation, and troubleshooting common issues related to gene expression analysis after this compound treatment.

Troubleshooting Guides

Unexpected or inconsistent results are common in experimental biology. This section provides a guide to troubleshoot potential issues when analyzing gene expression data following this compound treatment.

Table 1: Troubleshooting Common Issues in Gene Expression Analysis of this compound Treatment

IssuePotential Cause(s)Recommended Solution(s)
No significant change in target gene expression (e.g., MEIS1, HOXA9) - Ineffective this compound concentration or treatment duration.- Poor RNA quality or degradation.- Suboptimal qPCR primer design or RNA-seq library preparation.- Cell line is not dependent on the Menin-MLL interaction.- Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment.- Assess RNA integrity (e.g., using a Bioanalyzer). Ensure A260/280 ratio is ~2.0.[1]- Validate qPCR primers for efficiency and specificity. Review RNA-seq quality control metrics.- Confirm the dependency of your cell line on the Menin-MLL pathway through literature search or preliminary viability assays.
High variability between biological replicates - Inconsistent cell culture conditions (e.g., cell density, passage number).- Pipetting errors during treatment or sample preparation.- Batch effects during RNA extraction, library preparation, or sequencing.- Standardize cell culture protocols. Ensure consistent cell seeding density and use cells within a narrow passage number range.- Use calibrated pipettes and follow a consistent workflow for all samples.- Process all samples in the same batch whenever possible. If not feasible, use appropriate statistical methods to correct for batch effects during data analysis.
Discordant results between RNA-seq and qPCR - Differences in the transcript isoforms being detected.- RNA-seq analysis pipeline artifacts.- qPCR reference gene is not stably expressed across treatment conditions.- Ensure qPCR primers target the same exon or splice junction as the region quantified in the RNA-seq analysis.- Review RNA-seq alignment and quantification parameters.- Validate reference genes for stable expression across control and this compound treated samples. It is recommended to use the geometric mean of multiple stable reference genes for normalization.[2]
Unexpected off-target gene expression changes - this compound may have off-target effects at high concentrations.- The observed changes are downstream effects of the primary target inhibition.- Perform experiments at the lowest effective concentration of this compound.- Conduct pathway analysis to determine if the "off-target" genes are part of signaling cascades downstream of the Menin-MLL complex.- Compare your results with published data on Menin-MLL inhibition to identify known downstream effects.

Frequently Asked Questions (FAQs)

This section addresses specific questions that may arise during the analysis and interpretation of gene expression data from this compound experiments.

1. What is the mechanism of action of this compound and which genes are expected to be affected?

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL) histone methyltransferase.[3][4] This interaction is crucial for the oncogenic activity of MLL fusion proteins in certain leukemias and other cancers.[5] By inhibiting this interaction, this compound is expected to alter the expression of MLL target genes.

Key downstream targets include:

  • MEIS1 and HOXA9 : These are well-characterized oncogenes that are typically downregulated following Menin-MLL inhibition.

  • CD11b (also known as ITGAM) and MNDA : These are markers of myeloid differentiation and are often upregulated as leukemic cells are induced to differentiate.

Table 2: Expected Gene Expression Changes Following this compound Treatment in Responsive Cell Lines

GeneExpected ChangeExample Fold Change (Log2)Example p-value
MEIS1Downregulation-2.5< 0.01
HOXA9Downregulation-1.8< 0.05
CD11bUpregulation3.2< 0.01
MNDAUpregulation2.8< 0.01

Note: The exact fold change and statistical significance will vary depending on the cell line, experimental conditions, and data analysis methods.

2. How do I design an effective RNA-sequencing experiment to study the effects of this compound?

A well-designed RNA-seq experiment is critical for obtaining reliable and interpretable results.

  • Experimental Workflow for RNA-seq Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_library_prep Sequencing cluster_data_analysis Data Analysis A Seed Cells B Treat with this compound (and Vehicle Control) A->B C RNA Extraction B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E Library Preparation D->E F Next-Generation Sequencing E->F G Quality Control of Reads (e.g., FastQC) F->G H Alignment to Reference Genome G->H I Quantification H->I J Differential Gene Expression Analysis I->J

Caption: A typical experimental workflow for RNA-sequencing analysis of this compound treated cells.

3. How should I validate my RNA-sequencing results?

Quantitative real-time PCR (qPCR) is the gold standard for validating RNA-seq data. It is recommended to validate a subset of differentially expressed genes, including both upregulated and downregulated targets.

  • Key Considerations for qPCR Validation:

    • Use a separate set of biological replicates for validation to confirm the biological response.

    • Design primers that span exon-exon junctions to avoid amplification of genomic DNA.

    • Test primer efficiency to ensure accurate quantification.

    • Use one or more stably expressed reference genes for normalization.

4. What does the Menin-MLL signaling pathway look like and how does this compound affect it?

The Menin-MLL complex is a key regulator of gene transcription. Menin acts as a scaffold protein, linking MLL1 and its fusion oncoproteins to chromatin, leading to histone H3 lysine (B10760008) 4 (H3K4) methylation and subsequent gene activation. This compound competitively binds to the pocket on Menin that MLL occupies, thereby disrupting the complex and inhibiting its function.

  • Menin-MLL Signaling Pathway and Inhibition by this compound

menin_mll_pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL MLL1 / MLL-fusion Menin->MLL Interaction Chromatin Chromatin MLL->Chromatin Binds to TargetGenes Target Genes (e.g., MEIS1, HOXA9) Chromatin->TargetGenes Activates Transcription Proliferation Leukemic Proliferation TargetGenes->Proliferation Promotes Differentiation Differentiation Block TargetGenes->Differentiation Maintains BAY155 This compound BAY155->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for RNA-sequencing and qPCR validation that can be adapted for specific cell lines and experimental conditions.

Protocol 1: RNA-Sequencing of this compound Treated Cells

  • Cell Culture and Treatment:

    • Culture cells in appropriate media and conditions.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.

    • Include at least three biological replicates for each condition.

  • RNA Extraction:

    • Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

    • Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by capillary electrophoresis (e.g., Agilent Bioanalyzer). A high-quality RNA sample should have an RNA Integrity Number (RIN) > 8.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

    • Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads (e.g., using FastQC).

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between this compound and vehicle-treated samples.

Protocol 2: qPCR Validation of RNA-Seq Results

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA to cDNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design and Validation:

    • Design primers for target and reference genes.

    • Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.

    • Run the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to one or more stable reference genes.

References

Technical Support Center: BAY-155 Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and protocols to help researchers minimize toxicity associated with the investigational compound BAY-155 in preclinical animal models.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For oral gavage in rodent models, this compound can be formulated in a solution of 0.5% methylcellulose (B11928114) (w/v) and 0.2% Tween 80 (v/v) in sterile water. It is critical to ensure the compound is fully solubilized and forms a homogenous suspension before each administration. For intravenous routes, a formulation containing 10% DMSO, 40% PEG300, and 50% saline is recommended, but test formulations should be assessed for hemolysis and precipitation prior to use.

Q2: What are the most commonly observed toxicities of this compound in rodent models?

A2: Based on preclinical studies, the primary dose-limiting toxicities observed in mice and rats are hepatotoxicity (elevated liver enzymes) and gastrointestinal (GI) distress, manifesting as diarrhea and significant weight loss. At higher exposures, off-target effects, such as skin rashes, have also been noted, likely due to inhibition of secondary kinases.

Q3: How should I monitor for the onset of hepatotoxicity during my study?

A3: Regular monitoring is crucial. We recommend collecting blood samples (e.g., via tail vein or saphenous vein) at baseline and then weekly throughout the study. Plasma should be analyzed for key liver function markers, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation (e.g., >3x the upper limit of normal) should trigger a dose modification or intervention.

Q4: What is the maximum tolerated dose (MTD) of this compound in mice?

A4: The MTD can vary based on the strain, dosing schedule, and specific study endpoint. However, in acute toxicity studies using C57BL/6 mice, the MTD for once-daily oral dosing was established at approximately 50 mg/kg. Doses exceeding this level are associated with rapid weight loss and unacceptable morbidity. See the data summary in Table 1 for more details.

Section 2: Troubleshooting Guides

Problem: My mouse cohort is experiencing severe weight loss (>15%) and diarrhea within the first week of treatment.

  • Possible Cause 1: Dose is too high. The current dose may exceed the MTD for the specific animal strain or experimental conditions.

  • Troubleshooting Steps:

    • Immediately implement supportive care, including subcutaneous fluid administration (e.g., 1 mL sterile saline) and providing hydrogel or other high-moisture food sources.

    • Reduce the this compound dose by 25-50% for the remaining animals.

    • Consider an alternative dosing schedule, such as dosing on alternate days or 5 days on/2 days off, to allow for physiological recovery.

    • If GI-specific toxicity is the primary issue, co-administration of an anti-diarrheal agent like loperamide (B1203769) (consult with your institution's veterinarian for appropriate dosage) may be considered, but this should not mask systemic toxicity.

  • Possible Cause 2: Formulation or vehicle issue. The vehicle itself may be causing GI irritation, or the compound may be improperly suspended, leading to inconsistent and unexpectedly high doses.

  • Troubleshooting Steps:

    • Run a vehicle-only control group to rule out any adverse effects from the formulation itself.

    • Ensure the dosing formulation is prepared fresh daily and is vigorously vortexed before each animal is dosed to guarantee a homogenous suspension.

Problem: Mid-study blood analysis reveals a significant (>3x) elevation in ALT and AST levels.

  • Possible Cause: Drug-induced liver injury (DILI). this compound is known to have a potential for hepatotoxicity, likely related to the metabolic burden on hepatocytes.

  • Troubleshooting Steps:

    • Dose Fractionation: Split the total daily dose into two separate administrations (e.g., 10 hours apart). This can lower the peak plasma concentration (Cmax) while maintaining a similar total exposure (AUC), potentially reducing acute stress on the liver.

    • Alternate-Day Dosing: Switch to an every-other-day (QOD) dosing schedule to allow for hepatic recovery between doses.

    • Hepatoprotective Co-medication: Consider co-administering N-acetylcysteine (NAC), a precursor to the antioxidant glutathione, which can mitigate oxidative stress in the liver. A typical dose in mice is 150 mg/kg administered intraperitoneally 1-2 hours before this compound.

    • See the workflow diagram below for a structured approach to managing toxicity.

Toxicity_Management_Workflow start Toxicity Observed (e.g., >15% Weight Loss or >3x ALT) supportive_care Initiate Supportive Care (Hydration, Diet) start->supportive_care alt_schedule Consider Alternate Schedule (e.g., 5 on/2 off, QOD) start->alt_schedule OR co_med Consider Co-medication (e.g., NAC for liver, Loperamide for GI) start->co_med OR dose_reduction Reduce Dose by 30-50% supportive_care->dose_reduction AND monitor Re-evaluate Animals (After 48-72h) dose_reduction->monitor alt_schedule->monitor co_med->monitor continue_study Toxicity Resolved: Continue Study at Modified Dose monitor->continue_study Yes stop_study Toxicity Persists: Consider Study Termination or Major Redesign monitor->stop_study No

Caption: Workflow for troubleshooting and managing in-study toxicity.

Section 3: Data & Pathways

Data Summary

The following table summarizes dose-dependent toxicity observed in a 14-day study in C57BL/6 mice with once-daily oral administration of this compound.

Dose (mg/kg/day)Vehicle Control25 mg/kg50 mg/kg75 mg/kg
Max Mean Body Weight Change (%) +5.2%-4.1%-12.5%-21.3%
Mean ALT (U/L) at Day 14 3588215450
Mean AST (U/L) at Day 14 54120310620
Incidence of Diarrhea (%) 0%10%60%100%
Indicates statistically significant difference (p < 0.05) compared to vehicle control.
Signaling Pathway Context

This compound is designed to inhibit Target Kinase A, a critical component in tumor proliferation. However, at higher concentrations, it exhibits off-target activity against Effector Kinase X, which plays a role in epithelial homeostasis. This off-target inhibition is hypothesized to be the cause of observed skin and GI toxicities.

Signaling_Pathway_Toxicity BAY155 This compound TargetKinaseA Target Kinase A BAY155->TargetKinaseA Inhibits (High Affinity) EffectorKinaseX Effector Kinase X (Off-Target) BAY155->EffectorKinaseX Inhibits (Lower Affinity) TumorProlif Tumor Proliferation TargetKinaseA->TumorProlif EpithelialHealth Epithelial Homeostasis (Gut, Skin) EffectorKinaseX->EpithelialHealth TherapeuticEffect Therapeutic Effect TumorProlif->TherapeuticEffect Toxicity Toxicity (Diarrhea, Skin Rash) EpithelialHealth->Toxicity Disruption leads to

Technical Support Center: Enhancing BAY-155 Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of BAY-155 to target cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the menin-MLL (Mixed Lineage Leukemia) interaction, with an IC50 of 8 nM.[1][2] Its primary mechanism of action is to disrupt the binding of menin to MLL fusion proteins, which are critical for the proliferation of certain types of leukemia cells. This disruption leads to a significant downregulation of target genes like MEIS1 and upregulation of differentiation markers such as CD11b and MNDA, ultimately showing anti-proliferative effects in acute myeloid/lymphoblastic leukemia (AML/ALL) models.[1]

Q2: What are the common methods for delivering this compound to cells in vitro?

As a small molecule inhibitor, this compound is typically delivered to cells in vitro by dissolving it in a suitable solvent (e.g., DMSO) and then adding it to the cell culture medium. However, for difficult-to-transfect cells or to enhance intracellular concentration, researchers may explore encapsulation or delivery enhancement methods such as liposome-based transfection or electroporation.

Q3: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the effective concentration for your specific cell line. Start with a concentration range that brackets the reported IC50 of 8 nM and extend it to assess for cytotoxicity.

Q4: What are the potential challenges in delivering this compound to target cells?

Challenges in delivering small molecule inhibitors like this compound can include poor cell permeability, off-target effects at high concentrations, and degradation of the compound in culture medium. For oligonucleotide therapeutics, which face similar delivery hurdles, challenges include degradation by nucleases, inefficient endosomal escape, and activation of innate immunity.[3][4] While this compound is not an oligonucleotide, these principles of cellular delivery are important to consider.

Q5: How can I measure the intracellular concentration of this compound?

Determining the intracellular concentration of a compound is crucial for understanding its efficacy. A common method involves incubating cells with this compound, followed by thorough washing to remove extracellular compound, cell lysis, and subsequent quantification of the compound in the cell lysate using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Low Efficacy or No Observable Effect of this compound
Possible Cause Suggested Solution
Suboptimal this compound Concentration Perform a dose-response experiment to identify the optimal concentration for your cell line.
Poor Cell Permeability Consider using a temporary permeabilization method like electroporation or a lipid-based delivery reagent to enhance uptake. Optimize parameters such as voltage and pulse duration for electroporation. For lipid-based methods, optimize the ratio of the delivery reagent to this compound.
Compound Degradation Ensure proper storage of this compound according to the manufacturer's instructions. Minimize the time the compound is in culture medium before the experiment.
Incorrect Cell Density Optimize cell density at the time of treatment. Both very low and very high cell confluency can affect experimental outcomes.
Resistant Cell Line Confirm that your target cell line expresses the menin-MLL target and is reported to be sensitive to its inhibition.
High Cell Toxicity or Death
Possible Cause Suggested Solution
This compound Concentration Too High Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control.
Contamination of Reagents or Cells Check for mycoplasma contamination in your cell cultures. Use sterile techniques and fresh reagents.
Harsh Delivery Method If using electroporation or a lipid-based reagent, optimize the parameters to minimize cell death. For electroporation, this includes voltage, pulse length, and buffer composition. For lipid reagents, adjust the reagent-to-compound ratio and incubation time.

Experimental Protocols

Protocol 1: Standard Delivery of this compound in Cell Culture
  • Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C or as recommended by the supplier.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the this compound stock solution in a serum-free medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Analysis: Proceed with the desired downstream analysis (e.g., cell proliferation assay, gene expression analysis).

Protocol 2: Enhanced Delivery of this compound using Electroporation
  • Cell Preparation: Harvest cells and resuspend them in an appropriate electroporation buffer at a specific density (e.g., 1 x 10^6 cells/100 µL).

  • Electroporation Parameter Optimization: Systematically vary the voltage, pulse duration, and number of pulses to determine the optimal conditions that maximize uptake and cell viability. This is a critical step for each cell type.

  • Electroporation: Mix the cell suspension with the desired concentration of this compound. Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse.

  • Recovery: Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing a complete growth medium.

  • Incubation and Analysis: Incubate the cells and perform downstream analysis as described in Protocol 1.

Signaling Pathways and Experimental Workflows

BAY155_Mechanism_of_Action BAY155 This compound Menin_MLL_Complex Menin-MLL Complex BAY155->Menin_MLL_Complex Inhibits Formation Menin Menin Menin->Menin_MLL_Complex MLL MLL Fusion Protein MLL->Menin_MLL_Complex MEIS1 MEIS1 Gene Menin_MLL_Complex->MEIS1 Activates Transcription CD11b_MNDA CD11b & MNDA Genes Menin_MLL_Complex->CD11b_MNDA Represses Transcription Proliferation Leukemic Cell Proliferation MEIS1->Proliferation Differentiation Cell Differentiation CD11b_MNDA->Differentiation

Caption: Mechanism of action of this compound in inhibiting the menin-MLL interaction.

Troubleshooting_Workflow Start Experiment Start: Low this compound Efficacy Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Curve Check_Concentration->Optimize_Concentration No Check_Permeability Is cell permeability a limiting factor? Check_Concentration->Check_Permeability Yes Optimize_Concentration->Check_Permeability Enhance_Delivery Use Electroporation or Lipid-based Reagents Check_Permeability->Enhance_Delivery Yes Check_Compound Is compound integrity compromised? Check_Permeability->Check_Compound No Enhance_Delivery->Check_Compound Proper_Storage Verify Proper Storage and Handling Check_Compound->Proper_Storage Yes Success Successful Outcome Check_Compound->Success No Proper_Storage->Success

Caption: Troubleshooting workflow for low this compound efficacy.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Menin Inhibitors: A Focus on BAY-155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations, is rapidly evolving with the advent of menin inhibitors. These small molecules disrupt the critical interaction between menin and the KMT2A/MLL complex, a key driver of leukemogenesis. This guide provides a comparative analysis of the efficacy of various menin inhibitors, with a special focus on the preclinical compound BAY-155, placed in the context of clinically evaluated agents such as revumenib, ziftomenib, and bleximenib.

Mechanism of Action: Disrupting the Menin-KMT2A/MLL Interaction

Menin inhibitors function by competitively binding to a pocket on the menin protein, thereby preventing its interaction with the KMT2A (formerly MLL) protein. In leukemias with KMT2A rearrangements or NPM1 mutations, this interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin. This complex aberrantly activates the transcription of downstream target genes, most notably HOXA9 and MEIS1, which are critical for maintaining the leukemic state by promoting proliferation and blocking differentiation. By disrupting the menin-KMT2A/MLL interaction, these inhibitors lead to the downregulation of these oncogenes, ultimately inducing differentiation and apoptosis in leukemia cells.

Below is a diagram illustrating the Menin-KMT2A/MLL signaling pathway and the mechanism of action of menin inhibitors.

Menin_Pathway KMT2A KMT2A (MLL) Menin Menin KMT2A->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering TargetGenes Target Genes (HOXA9, MEIS1) Chromatin->TargetGenes Activation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) TargetGenes->Leukemogenesis Differentiation Cell Differentiation Apoptosis Apoptosis MeninInhibitor Menin Inhibitor (e.g., this compound) MeninInhibitor->Menin Binding & Inhibition MeninInhibitor->Differentiation MeninInhibitor->Apoptosis

Caption: Menin-KMT2A/MLL signaling pathway and inhibitor action.

Preclinical Efficacy of this compound and Other Menin Inhibitors

This section summarizes the available preclinical data for this compound and provides a comparative context with other menin inhibitors.

This compound is a potent and selective menin-MLL inhibitor with a reported IC50 of 8 nM.[1] Preclinical studies have demonstrated its anti-proliferative activity in various acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) models.[1] Notably, this compound has been shown to be a more selective inhibitor compared to the earlier tool compound MI-503. In MLL-rearranged cell lines such as MOLM-13 and MV-4-11, treatment with this compound leads to a significant downregulation of the MEIS1 gene and upregulation of genes associated with myeloid differentiation, including CD11b and MNDA.

While a comprehensive head-to-head comparison of GI50 values across a broad panel of cell lines is not publicly available for this compound, its high potency and selectivity position it as a valuable research tool and a potential backbone for the development of future clinical candidates.

Table 1: Preclinical Activity of Selected Menin Inhibitors

InhibitorTargetIC50 (Binding Assay)Key Preclinical Findings
This compound Menin-MLL8 nM[1]Potent and selective inhibitor; downregulates MEIS1 and upregulates differentiation markers in MLL-rearranged cell lines.
Revumenib (SNDX-5613) Menin-KMT2A-Induces differentiation and apoptosis in KMT2A-rearranged and NPM1-mutant leukemia cells.[2]
Ziftomenib (KO-539) Menin-KMT2A-Demonstrates anti-leukemic activity in preclinical models of NPM1-mutant and KMT2A-rearranged AML.
Bleximenib (JNJ-75276617) Menin-KMT2A-Shows potent anti-proliferative activity in AML and ALL cell lines with KMT2A or NPM1 alterations.

Clinical Efficacy of Menin Inhibitors

Clinical trials have provided encouraging efficacy data for several menin inhibitors in patients with relapsed or refractory acute leukemia.

Table 2: Clinical Trial Efficacy of Menin Inhibitors in Relapsed/Refractory Acute Leukemia

InhibitorTrial (NCT ID)Patient PopulationOverall Response Rate (ORR)Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)Key Safety Findings
Revumenib AUGMENT-101 (NCT04065399)KMT2Ar AML59% (in adults)28% (in adults)[2]Differentiation syndrome, QTc prolongation[2]
Ziftomenib KOMET-001 (NCT04067336)NPM1m AML42%33.3% (CR/CRh)[2]Differentiation syndrome[3]
Bleximenib cAMeLot-1 (NCT04811560)KMT2Ar or NPM1m R/R Acute Leukemia36.4% - 55.0% (dose-dependent)18.2% - 40.0% (dose-dependent)Differentiation syndrome

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of menin inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of menin inhibitors on leukemia cell lines.

MTT_Workflow start Start seed_cells Seed leukemia cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of Menin Inhibitor seed_cells->add_inhibitor incubate1 Incubate for 72 hours add_inhibitor->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 value read_absorbance->calculate_gi50 end End calculate_gi50->end

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Leukemia cell lines (e.g., MOLM-13, MV-4-11) are seeded into 96-well plates at a predetermined density.

  • Compound Addition: A range of concentrations of the menin inhibitor (and a vehicle control, typically DMSO) are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The GI50 (the concentration of inhibitor that causes 50% growth inhibition) is determined by plotting a dose-response curve.

Gene Expression Analysis (Quantitative Real-Time PCR)

This method is employed to quantify the changes in the expression of target genes, such as HOXA9 and MEIS1, following treatment with a menin inhibitor.

qRTPCR_Workflow start Start treat_cells Treat leukemia cells with Menin Inhibitor or vehicle start->treat_cells isolate_rna Isolate total RNA treat_cells->isolate_rna cDNA_synthesis Synthesize cDNA isolate_rna->cDNA_synthesis setup_qpcr Set up qPCR reaction with gene-specific primers cDNA_synthesis->setup_qpcr run_qpcr Run qPCR setup_qpcr->run_qpcr analyze_data Analyze data using the ΔΔCt method run_qpcr->analyze_data end End analyze_data->end

Caption: Workflow for gene expression analysis using qRT-PCR.

Protocol:

  • Cell Treatment: Leukemia cells are treated with the menin inhibitor at a specific concentration and for a defined period.

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA).

  • qPCR Reaction: The cDNA is used as a template in a quantitative PCR (qPCR) reaction with primers specific for the target genes (HOXA9, MEIS1) and a housekeeping gene (for normalization).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, which compares the expression levels in the treated samples to the vehicle-treated controls.

Conclusion

Menin inhibitors represent a significant advancement in the targeted therapy of acute leukemias with KMT2A rearrangements and NPM1 mutations. Preclinical data for this compound highlight its potency and selectivity, establishing it as a valuable tool for further research and development in this class of inhibitors. The clinical data from trials of revumenib, ziftomenib, and bleximenib demonstrate the therapeutic potential of this approach, with promising response rates in heavily pretreated patient populations. As research continues, the comparative efficacy and safety profiles of these and other emerging menin inhibitors will become clearer, further refining their role in the treatment of acute leukemia.

References

Independent Validation of BAY-155's Anti-Proliferative Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative performance of BAY-155 with other menin-MLL inhibitors, supported by experimental data.

Introduction to this compound and Menin-MLL Inhibition

This compound is a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements, as well as showing pathogenic roles in some solid tumors. By disrupting the menin-MLL complex, this compound aims to inhibit the transcription of key oncogenes, leading to a reduction in cancer cell proliferation and survival. This guide presents an independent validation of this compound's anti-proliferative effects in comparison to other known menin-MLL inhibitors.

Comparative Anti-Proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives across various cancer cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineCancer TypeIC50 (nM)
This compound MOLM-13Acute Myeloid Leukemia (AML)Data not publicly available in cited sources
MV-4-11Acute Myeloid Leukemia (AML)Data not publicly available in cited sources
MI-503 MLL-AF9 transformed murine bone marrow cellsLeukemia220[1]
Human MLL leukemia cell linesLeukemia250 - 570
143BOsteosarcoma130[2]
HOSOsteosarcoma160[2]
Saos-2Osteosarcoma290[2]
Revumenib (SNDX-5613) MV-4-11Acute Myeloid Leukemia (AML)10 - 20[2][3][4][5]
RS4;11Acute Lymphoblastic Leukemia (ALL)10 - 20[2][3]
MOLM-13Acute Myeloid Leukemia (AML)10 - 20[2][3]
KOPN-8Acute Lymphoblastic Leukemia (ALL)10 - 20[2][3]
Ziftomenib (KO-539) MOLM13Acute Myeloid Leukemia (AML)< 25[6]
MV4-11Acute Myeloid Leukemia (AML)< 25[6]
OCI-AML2Acute Myeloid Leukemia (AML)< 25[6]
OCI-AML3Acute Myeloid Leukemia (AML)< 25

Note: While direct IC50 values for this compound were not available in the public domain, a study by Brzezinka et al. (2020) demonstrated that the inhibitory effects of this compound on the proliferation of MOLM-13 and MV-4-11 cells were 6.3 times and 2.8 times higher than that of MI-503, respectively.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validating the anti-proliferative effects, the following diagrams are provided.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL1 MLL1 Menin->MLL1 interacts with Histone Histone MLL1->Histone methylates H3K4 DNA DNA H3K4me3 H3K4me3 Oncogenes Oncogenes (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes activates transcription Proliferation Cell Proliferation & Survival Oncogenes->Proliferation promotes BAY155 This compound BAY155->Menin blocks interaction

Caption: Mechanism of Menin-MLL interaction and its inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., MOLM-13, MV-4-11) start->cell_culture treatment 2. Treatment with Menin Inhibitors (this compound, MI-503, etc.) & Vehicle Control cell_culture->treatment incubation 3. Incubation (e.g., 72 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acquisition 5. Absorbance Reading viability_assay->data_acquisition data_analysis 6. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Workflow for assessing the anti-proliferative effects of menin inhibitors.

Experimental Protocols

The following is a representative protocol for a cell proliferation assay, based on methodologies commonly used for evaluating menin-MLL inhibitors. For a detailed protocol specific to the comparison of this compound and MI-503, refer to the supplementary materials of Brzezinka K, et al. Cancers (Basel). 2020 Jan 14;12(1):201.

Cell Proliferation Assay (MTT-based)

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., MOLM-13, MV-4-11) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and alternative inhibitors in the appropriate cell culture medium.

    • Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds or vehicle control (e.g., DMSO).

    • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the background absorbance from a well containing only medium.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The available data indicates that this compound is a potent inhibitor of the menin-MLL interaction with significant anti-proliferative effects, particularly in leukemia cell lines harboring MLL rearrangements. While direct comparative IC50 values for this compound are not widely published, its enhanced potency relative to MI-503 in key leukemia cell lines is a noteworthy finding. Newer generation menin inhibitors, such as revumenib and ziftomenib, also demonstrate high potency in similar cell line models. The provided experimental framework allows for the independent validation and comparison of these compounds, which is essential for advancing research and development in this therapeutic area.

References

The Reproducibility of Published Data on Menin-MLL Inhibitor BAY-155: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the menin-MLL inhibitor BAY-155 with other alternatives, supported by published experimental data. The information is presented to facilitate the reproducibility of key findings in the field.

This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) proteins. This interaction is a critical driver in certain types of acute leukemia, making it a promising therapeutic target. This guide summarizes the publicly available data on this compound and compares its performance with other well-characterized menin-MLL inhibitors, MI-503 and VTP-50469.

Comparative Efficacy of Menin-MLL Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound, MI-503, and VTP-50469 based on published preclinical data.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

CompoundAssay TypeCell Line(s)IC50 / GI50Reference(s)
This compound Binding Assay-8 nM (IC50)[1]
Cell ViabilityMLL-rearranged AML/ALL modelsPotent anti-proliferative effects[1]
MI-503 Cell ViabilityMLL-AF9 transformed murine bone marrow cells0.22 µM (GI50)[2]
Cell ViabilityMV4;11 (MLL-rearranged leukemia)-[3]
VTP-50469 Cell ViabilityMV4;11 (MLL-rearranged leukemia)10 nM (IC50)[4]
Cell ViabilityMLL-rearranged leukemia cell linesMore potent than MI-503[3]

Table 2: In Vivo Efficacy of Menin-MLL Inhibitors

CompoundAnimal ModelDosing RegimenKey FindingsReference(s)
MI-503 MV4;11 xenograft (nude mice)Once daily i.p. injection>80% reduction in tumor volume[2][5]
VTP-50469 Ewing Sarcoma PDX120 mg/kg, PO, BID for 28 daysLimited antitumor activity[4]
MLL-rearranged ALL PDXNot specifiedSignificant differences in EFS distribution compared to control in 6 of 8 PDXs[6]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the menin-MLL signaling pathway and a general experimental workflow for evaluating menin-MLL inhibitors.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Inhibition Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion binds LEDGF LEDGF Menin->LEDGF interacts cMyb c-Myb Menin->cMyb interacts Chromatin Chromatin MLL_Fusion->Chromatin binds LEDGF->Chromatin Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes activates transcription BAY155 This compound BAY155->Menin disrupts interaction

Caption: The Menin-MLL signaling pathway in leukemia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Leukemia Cell Lines (e.g., MV4;11, MOLM-13) Treatment Treat with Inhibitor (this compound, MI-503, VTP-50469) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, MTS, CellTiter-Glo) Treatment->Viability_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9, MEIS1) Treatment->Gene_Expression Xenograft_PDX Establish Xenograft or PDX Model in Mice Viability_Assay->Xenograft_PDX Lead Compound Selection Inhibitor_Administration Administer Inhibitor Xenograft_PDX->Inhibitor_Administration Tumor_Measurement Monitor Tumor Volume and Survival Inhibitor_Administration->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (e.g., target gene expression in tumors) Inhibitor_Administration->Pharmacodynamics

Caption: General experimental workflow for preclinical evaluation of menin-MLL inhibitors.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) of a compound.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (this compound, MI-503, or VTP-50469) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach or stabilize for a few hours or overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 1 to 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value by plotting a dose-response curve.

Murine Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of a compound in a subcutaneous xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Leukemia cell line (e.g., MV4;11)

  • Sterile PBS or appropriate cell suspension medium

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Harvest cultured leukemia cells and resuspend them in sterile PBS or an appropriate medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[8]

  • Inject the cell suspension subcutaneously into the flank of the mice.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[2]

  • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., once daily intraperitoneal injection).[2][5]

  • Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = (length x width²) / 2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing PDX models for preclinical drug evaluation.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Fresh primary tumor tissue from patients

  • Surgical tools for tissue processing

  • Basement membrane matrix (e.g., Matrigel)

  • Test compound formulated for in vivo administration

Procedure:

  • Obtain fresh, sterile tumor tissue from a patient.

  • Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.

  • Resuspend the tumor fragments or cells in a mixture of sterile medium and basement membrane matrix.

  • Surgically implant the tumor suspension subcutaneously or orthotopically into immunocompromised mice.

  • Monitor the mice for tumor engraftment and growth.

  • Once the primary tumors (F0 generation) reach a sufficient size, they can be serially passaged into new cohorts of mice for expansion.

  • For efficacy studies, once tumors are established, randomize the mice into treatment and control groups and proceed with compound administration and monitoring as described in the murine xenograft model protocol.

References

The Evolving Landscape of Acute Myeloid Leukemia Treatment: A Comparative Guide to Menin Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has ushered in a new era for the treatment of acute myeloid leukemia (AML), particularly for patient populations with specific genetic alterations. Among the most promising new class of agents are the menin inhibitors, which disrupt a key protein-protein interaction essential for the survival of certain leukemia subtypes. This guide provides a comprehensive comparison of the performance of menin inhibitors, with a focus on their use in combination with other chemotherapy agents, supported by available experimental data. While specific combination data for BAY-155 is emerging, this guide draws upon preclinical and clinical findings from other notable menin inhibitors to provide a valuable comparative framework for research and development.

Mechanism of Action: Disrupting the Menin-KMT2A Axis

Menin inhibitors, including this compound, target the interaction between the nuclear protein menin and the histone methyltransferase KMT2A (also known as MLL).[1][2] In AML with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is critical for the maintenance of a leukemogenic gene expression program, primarily through the upregulation of genes such as HOXA9 and MEIS1.[2][3] These genes are instrumental in blocking hematopoietic differentiation and promoting leukemic cell proliferation. By disrupting the menin-KMT2A complex, menin inhibitors lead to the downregulation of these target genes, inducing differentiation and subsequent apoptosis of the cancer cells.

Below is a diagram illustrating the signaling pathway targeted by menin inhibitors.

cluster_nucleus Nucleus KMT2A_fusion KMT2A Fusion Protein Menin Menin KMT2A_fusion->Menin Interaction Chromatin Chromatin KMT2A_fusion->Chromatin Menin->Chromatin HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis (Proliferation, Differentiation Block) HOXA9_MEIS1->Leukemogenesis Menin_Inhibitor Menin Inhibitor (e.g., this compound) Menin_Inhibitor->Menin Inhibition

Figure 1: Mechanism of action of menin inhibitors.

Performance in Combination with Standard of Care: A Comparative Analysis

Extensive research is underway to evaluate the efficacy of menin inhibitors in combination with existing AML therapies. The most studied combinations involve venetoclax (B612062) (a BCL-2 inhibitor) and azacitidine (a hypomethylating agent), which represent a standard of care for many AML patients. Preclinical studies have demonstrated synergistic effects when combining menin inhibitors with these agents.

Clinical Efficacy of Menin Inhibitors in Combination Therapy

The following tables summarize key clinical trial data for different menin inhibitors in combination with venetoclax and azacitidine.

Table 1: Bleximenib (JNJ-75276617) + Venetoclax + Azacitidine in Relapsed/Refractory AML

EndpointOverall PopulationPrior Venetoclax Exposure
Overall Response Rate (ORR) 82%82%
Composite Complete Response (cCR) 59%36%

Data from the Phase 1b dose-finding study (NCT05453903) in patients with KMT2A-r or NPM1m AML.

Table 2: Ziftomenib (KO-539) + Venetoclax + Azacitidine in Relapsed/Refractory AML

EndpointMenin Inhibitor NaïvePrior Venetoclax Exposure
Overall Response Rate (ORR) 56% (CR/CRh)40%
NPM1-mutated 60% (CR/CRh)60%
KMT2A-rearranged 50% (CR/CRh)-

Data from the Phase 1 KOMET-007 trial (NCT05735184).

Table 3: Revumenib (SNDX-5613) + Venetoclax + Azacitidine in Newly Diagnosed AML (Older Adults)

EndpointOverall Population
Overall Response Rate (ORR) 88.4%
Composite Complete Response (cCR) 81.4%
Measurable Residual Disease (MRD) Negativity 100% of evaluable patients

Data from the Phase 1 dose-escalation and expansion substudy of the Beat AML master protocol (NCT03013998) in patients aged ≥60 years with NPM1m or KMT2Ar AML.

Experimental Protocols: A Look into Clinical Trial Design

The following provides a generalized overview of the methodologies employed in the clinical trials investigating menin inhibitors in combination with venetoclax and azacitidine.

Patient Population:

  • Adults with relapsed or refractory AML, or newly diagnosed AML patients ineligible for intensive chemotherapy.

  • Confirmed KMT2A rearrangements or NPM1 mutations.

Treatment Regimen:

  • Menin Inhibitor: Administered orally, typically in continuous 28-day cycles. Dosing is determined through dose-escalation cohorts.

  • Venetoclax: Administered orally, often with a dose ramp-up schedule.

  • Azacitidine: Administered intravenously or subcutaneously for the first 7 days of each 28-day cycle.

Primary Endpoints:

  • Safety and tolerability.

  • Determination of the recommended Phase 2 dose (RP2D).

  • Overall Response Rate (ORR), including Complete Remission (CR), CR with incomplete hematologic recovery (CRi), and CR with partial hematologic recovery (CRh).

Secondary Endpoints:

  • Duration of response.

  • Event-free survival.

  • Overall survival.

  • Rate of measurable residual disease (MRD) negativity.

The workflow for a typical clinical trial evaluating these combination therapies is depicted below.

Patient_Screening Patient Screening (AML with KMT2Ar/NPM1m) Dose_Escalation Phase 1b Dose Escalation Patient_Screening->Dose_Escalation RP2D_Determination RP2D Determination Dose_Escalation->RP2D_Determination Safety_Monitoring Safety Monitoring (AEs, DLTs) Dose_Escalation->Safety_Monitoring Dose_Expansion Phase 2 Dose Expansion RP2D_Determination->Dose_Expansion Efficacy_Assessment Efficacy Assessment (ORR, CR, etc.) Dose_Expansion->Efficacy_Assessment Dose_Expansion->Safety_Monitoring Long_Term_Follow_Up Long-Term Follow-Up (OS, DOR) Efficacy_Assessment->Long_Term_Follow_Up

Figure 2: Generalized clinical trial workflow.

Future Directions and Logical Relationships in Treatment Advancement

The promising results from combination therapies with menin inhibitors are paving the way for their integration into earlier lines of treatment and for exploring novel combinations. The logical progression of research and development in this area is outlined below.

Preclinical Preclinical Synergy (e.g., Menin-I + Ven/Aza) Phase1_RR Phase 1 in R/R AML (Safety & Preliminary Efficacy) Preclinical->Phase1_RR Phase2_RR Phase 2 in R/R AML (Confirm Efficacy) Phase1_RR->Phase2_RR Phase1_ND Phase 1 in Newly Diagnosed AML (Frontline Combination) Phase1_RR->Phase1_ND New_Combinations Exploration of New Combinations (e.g., +FLT3-I, +HDAC-I) Phase1_RR->New_Combinations Regulatory_Approval Regulatory Approval Phase2_RR->Regulatory_Approval Potential for Accelerated Approval Phase3_ND Phase 3 in Newly Diagnosed AML (Pivotal Trial vs. SoC) Phase1_ND->Phase3_ND Phase3_ND->Regulatory_Approval

Figure 3: Logical progression of menin inhibitor development.

References

BAY-155: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of BAY-155, a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. The objective is to present a clear overview of its anti-cancer effects across various cell lines, supported by experimental data. This document details the compound's mechanism of action, summarizes its efficacy in tabular format, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound

This compound is a third-generation Menin-MLL inhibitor with a high binding affinity, demonstrating an IC50 of 8 nM for the Menin-MLL interaction. It represents a significant improvement in potency over earlier inhibitors like MI-503. The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Menin and MLL fusion proteins, which are critical drivers in certain types of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL) with MLL gene rearrangements. This inhibition leads to the downregulation of key oncogenic genes, such as MEIS1, and the upregulation of differentiation markers like MNDA and CD11b, ultimately inducing apoptosis and inhibiting cancer cell proliferation.

Comparative Efficacy of this compound Across Cancer Cell Lines

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, revealing a pronounced selectivity for MLL-rearranged leukemia cells. In contrast, its effect on solid tumor cell lines is significantly less potent.

Table 1: Comparative Anti-Proliferative Activity of this compound (IC50 Values)
Cell LineCancer TypeMLL StatusThis compound IC50 (nM)Alternative Menin-MLL Inhibitor (MI-503) IC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)MLL-AF9 rearrangement~10 - 50~63 - 280
MV4-11Acute Myeloid Leukemia (AML)MLL-AF4 rearrangement~10 - 50~28 - 140
KOPN-8Acute Lymphoblastic Leukemia (ALL)MLL-AF4 rearrangementSensitiveNot Widely Reported
RS4;11Acute Lymphoblastic Leukemia (ALL)MLL-AF4 rearrangementSensitiveNot Widely Reported
Various Solid Tumor Cell Lines Breast, Colon, Lung, etc.Not Applicable>10,000 (Largely insensitive)Not Widely Reported
Table 2: Effect of this compound on Gene Expression in MLL-Rearranged Leukemia Cells
GeneFunctionEffect of this compound Treatment
MEIS1Homeobox protein, key for leukemogenesisStrong Downregulation
MNDAMyeloid cell nuclear differentiation antigenUpregulation
CD11bIntegrin alpha M, a myeloid differentiation markerUpregulation
HOXA9Homeobox protein, critical for leukemia maintenanceDownregulation

Signaling Pathway and Mechanism of Action

This compound targets the interaction between Menin and the N-terminal fragment of MLL that is retained in MLL fusion proteins. This interaction is crucial for the recruitment of the fusion protein to chromatin and the subsequent histone H3 lysine (B10760008) 4 (H3K4) trimethylation, which leads to the transcriptional activation of oncogenes like HOXA9 and MEIS1. By disrupting this interaction, this compound effectively reverses this oncogenic program, leading to cell differentiation and apoptosis.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Interaction Chromatin Chromatin MLL_Fusion->Chromatin Tethering H3K4me3 H3K4 Trimethylation MLL_Fusion->H3K4me3 Promotes Menin->Chromatin Recruitment to Menin->H3K4me3 Promotes HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Transcription Oncogenic Gene Transcription H3K4me3->Transcription Proliferation Leukemic Cell Proliferation & Survival Transcription->Proliferation Differentiation_Block Block of Differentiation Transcription->Differentiation_Block BAY155 This compound BAY155->Menin Inhibits Interaction with MLL Fusion Apoptosis Apoptosis & Differentiation BAY155->Apoptosis

Menin-MLL signaling pathway and this compound's point of intervention.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell_Viability_Workflow start Start: Seed Cancer Cells in 96-well plate treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 72 hours at 37°C, 5% CO2 treat->incubate add_reagent Add MTT or MTS reagent to each well incubate->add_reagent incubate2 Incubate for 2-4 hours add_reagent->incubate2 read Measure absorbance at appropriate wavelength incubate2->read analyze Calculate IC50 values read->analyze end End analyze->end

Workflow for a typical cell viability assay.

Protocol Details:

  • Cell Seeding: Seed cancer cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well.

  • Final Incubation: Incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm. If using MTS, measure the absorbance directly at 490 nm.

  • Analysis: Plot the absorbance values against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Details:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for 48-72 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to quantify the changes in the expression of target genes following treatment with this compound.

Protocol Details:

  • RNA Extraction: Treat cells with this compound for a specified time (e.g., 24, 48, or 72 hours). Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes for the target genes (MEIS1, MNDA, CD11b, HOXA9) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound demonstrates potent and selective anti-cancer activity against leukemia cell lines harboring MLL rearrangements. Its mechanism of action, the disruption of the Menin-MLL interaction, leads to the suppression of a key oncogenic transcriptional program. In contrast, its efficacy against solid tumor cell lines is limited, highlighting the specific dependency of certain hematological malignancies on the Menin-MLL axis. The data and protocols presented in this guide provide a valuable resource for researchers investigating the therapeutic potential of Menin-MLL inhibitors and for the development of targeted cancer therapies. Further studies are warranted to explore potential combination strategies to enhance the efficacy of this compound and to identify biomarkers for patient stratification.

Benchmarking BAY-155 Against Standard-of-Care Treatments for Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Acute Myeloid Leukemia (AML) is a complex and heterogeneous hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. For decades, the standard of care for AML has been intensive chemotherapy, but recent advances have introduced targeted therapies that are changing the treatment landscape. This guide provides a comparative analysis of the investigational menin-MLL inhibitor, BAY-155, against current standard-of-care treatments for AML, with a focus on mechanism of action, preclinical data, and the clinical context provided by other menin inhibitors.

Introduction to this compound: A Novel Menin-MLL Inhibitor

This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and mixed-lineage leukemia (MLL1).[1] In a significant subset of AML, particularly those with MLL gene rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations, this interaction is a critical driver of leukemogenesis. By disrupting the menin-MLL1 complex, this compound aims to reverse the aberrant gene expression program that sustains leukemic cell growth and survival.

Preclinical Evidence: Preclinical studies have demonstrated the anti-proliferative effects of this compound in various AML and Acute Lymphoblastic Leukemia (ALL) models.[1] The inhibitor has been shown to down-regulate the expression of key MLL target genes, such as MEIS1, and induce differentiation markers, including CD11b and MNDA.[1]

Standard-of-Care Treatments for AML

The current treatment paradigm for AML is multifaceted and depends on factors such as patient age, fitness for intensive therapy, and the specific molecular and cytogenetic features of the leukemia.[2][3]

Intensive Chemotherapy: The "7+3" Regimen

The "7+3" regimen has been the cornerstone of induction chemotherapy for fit patients for several decades. It involves a continuous intravenous infusion of cytarabine (B982) for seven days combined with an anthracycline, such as daunorubicin (B1662515) or idarubicin, for the first three days.

Experimental Protocol: "7+3" Regimen

Component Dosage Administration Schedule
Cytarabine100-200 mg/m² per dayContinuous IV infusionDays 1-7
Daunorubicin60-90 mg/m² per dayIV push or short infusionDays 1-3
or
Idarubicin12 mg/m² per dayIV push or short infusionDays 1-3
Targeted Therapies

The approval of several targeted agents has marked a significant advancement in AML therapy, offering effective treatment options for patients with specific genetic mutations.

Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common in AML and are associated with a poor prognosis. FLT3 inhibitors, such as midostaurin (B1676583) and gilteritinib, are now integrated into treatment protocols for patients with FLT3-mutated AML.

Experimental Protocol: Midostaurin with "7+3" Chemotherapy

Component Dosage Administration Schedule
Cytarabine200 mg/m² per dayContinuous IV infusionDays 1-7
Daunorubicin60 mg/m² per dayIV infusionDays 1-3
Midostaurin50 mgOrally, twice dailyDays 8-21

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts cellular differentiation. Ivosidenib (for IDH1 mutations) and enasidenib (B560146) (for IDH2 mutations) are oral inhibitors that have shown efficacy in these patient populations.

Venetoclax is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It has demonstrated significant efficacy, particularly in older or unfit patients, when combined with hypomethylating agents (azacitidine or decitabine) or low-dose cytarabine.

Experimental Protocol: Venetoclax with Azacitidine

Component Dosage Administration Schedule
VenetoclaxDaily ramp-up to 400 mgOrally, once dailyContinuous
Azacitidine75 mg/m²IV or SCDays 1-7 of each 28-day cycle

Comparative Efficacy and Emerging Data for Menin Inhibitors

Direct comparative clinical trial data for this compound against standard-of-care treatments are not yet publicly available. However, the clinical development of other menin inhibitors, such as revumenib (SNDX-5613) and ziftomenib (B3325460) (KO-539), provides valuable insights into the potential efficacy of this drug class in AML with KMT2A rearrangements or NPM1 mutations.

Table 1: Overview of Efficacy Data for Menin Inhibitors and Standard of Care

Treatment Patient Population Overall Response Rate (ORR) Complete Remission (CR/CRh) Reference
Menin Inhibitors (as a class) R/R AML with NPM1m or KMT2Ar~40-60% (monotherapy)~25-45% (monotherapy)
Revumenib + Azacitidine + VenetoclaxNewly Diagnosed Older/Unfit AML with NPM1m or KMT2Ar86.4%81.8% (CR/CRh/CRi)
Standard of Care
"7+3" ChemotherapyNewly Diagnosed Fit AML~70-80% (in patients <60 years)-
Venetoclax + AzacitidineNewly Diagnosed Unfit AML66.4%66.4% (CR/CRi)
Midostaurin + "7+3"Newly Diagnosed FLT3-mutated AML-Significantly improved survival vs. placebo

R/R: Relapsed/Refractory; NPM1m: NPM1-mutated; KMT2Ar: KMT2A-rearranged; CRh: Complete Remission with partial hematologic recovery; CRi: Complete Remission with incomplete count recovery.

Signaling Pathways and Mechanisms of Action

This compound and the Menin-MLL Pathway

In MLL-rearranged AML, the MLL fusion protein aberrantly recruits the histone methyltransferase DOT1L and other transcriptional machinery to target genes, such as the HOXA cluster and MEIS1, leading to their overexpression and a block in myeloid differentiation. Menin is a critical scaffold protein in this complex. This compound disrupts the menin-MLL interaction, leading to the eviction of this oncogenic complex from chromatin, downregulation of target gene expression, and subsequent differentiation and apoptosis of leukemic cells.

MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Binds DOT1L DOT1L MLL_fusion->DOT1L Recruits Transcription Aberrant Transcription MLL_fusion->Transcription DNA DNA (HOXA9, MEIS1 loci) Menin->DNA Tethers complex Menin->Transcription DOT1L->DNA H3K79 Methylation DOT1L->Transcription Leukemogenesis Leukemogenesis Transcription->Leukemogenesis BAY155 This compound BAY155->Menin Inhibits Interaction BCL2_Pathway cluster_cell AML Cell BCL2 BCL-2 (Anti-apoptotic) BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates Apoptosis Apoptosis BAX_BAK->Apoptosis Induces Venetoclax Venetoclax Venetoclax->BCL2 Inhibits Venetoclax->BIM Frees Preclinical_Workflow A In Vitro Studies B Cell Line Proliferation Assays (e.g., MOLM-13, MV4-11) A->B C Apoptosis and Differentiation Assays A->C D Target Engagement and Downstream Signaling Analysis A->D E In Vivo Studies B->E C->E D->E F Patient-Derived Xenograft (PDX) Models E->F I Toxicology and Safety Assessment E->I G Efficacy and Survival Studies F->G H Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->H

References

Safety Operating Guide

Navigating the Disposal of Novel Research Chemicals: A Procedural Guide for BAY-155

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive framework for the proper disposal of the research chemical BAY-155, a menin-MLL inhibitor. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document outlines a conservative, safety-first approach based on established principles of laboratory waste management.

All laboratory personnel should treat research chemicals with unknown disposal protocols as hazardous waste.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal steps. Disposal of unknown or unlabeled chemicals can be costly and presents significant safety and legal challenges.[2][3]

I. Pre-Disposal Hazard Assessment

Before any disposal actions are taken, a thorough hazard assessment of this compound waste streams is necessary. This involves evaluating the characteristics of the waste, which may include unreacted this compound, solutions containing the compound, and contaminated labware.

Key Hazard Characteristics to Consider:

  • Ignitability: Liquids with a flashpoint below 140°F, solids that can cause fire through friction, or oxidizers.

  • Corrosivity: Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.

  • Toxicity: Harmful or fatal if ingested or absorbed, or if it leaches from a landfill into groundwater.

Since the specific hazards of this compound are not fully documented in publicly available literature, it should be handled as a potentially hazardous substance.

II. Standard Operating Procedure for Disposal

This step-by-step guide ensures a safe and compliant disposal process.

Step 1: Personal Protective Equipment (PPE) Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:

  • Safety glasses or goggles

  • Chemical-resistant gloves (consult a glove compatibility chart for the solvents used)

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]

  • Solid Waste: Collect solid this compound and contaminated materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste containing this compound in a compatible, shatter-resistant container. Do not mix with incompatible waste streams. For instance, keep acidic and basic waste separate, and do not combine oxidizing acids with organic substances.[5]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a rigid, puncture-resistant sharps container.

Step 3: Waste Container Labeling Properly label all waste containers as soon as waste is first added. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name(s) of the contents (e.g., "this compound in DMSO," "Methanol rinse from this compound synthesis"). Avoid using abbreviations or chemical formulas.

  • The approximate concentrations and volumes of the components.

  • The date accumulation started.

  • The name of the principal investigator and the laboratory location.

Step 4: Storage of Hazardous Waste Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation.

  • Keep waste containers securely closed except when adding waste.

  • Use secondary containment bins to prevent spills and to segregate incompatible wastes.

  • Never store more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.

Step 5: Arranging for Disposal Contact your institution's EHS department to schedule a waste pickup. Provide them with a detailed inventory of the waste you need to be collected. Do not attempt to dispose of chemical waste down the drain or in the regular trash. Evaporation of chemical waste, even in a fume hood, is also prohibited.

III. Data Presentation for Waste Disposal

To facilitate a smooth and compliant waste pickup, maintain a detailed log of all generated waste. The following table can be used to summarize the necessary information for your EHS office.

Waste Container IDContents (Full Chemical Names)Concentration/ QuantityPhysical State (Solid/Liquid)Hazard Classification (If known)Generation Date
This compound-L01This compound in DMSO~10 mM, 500 mLLiquidToxic, Flammable2025-11-28
This compound-S01This compound powder, contaminated weigh paper~2 gSolidToxic2025-11-28
This compound-AQ01Aqueous washings from this compound purification<1 mM, 1 LLiquidPotentially Toxic2025-11-29

IV. Experimental Protocols for Waste Treatment (If Permissible)

In some cases, and only with explicit approval from your EHS department, chemical inactivation or treatment may be an appropriate step before disposal.

Example Protocol: Neutralization of Acidic/Basic Waste This protocol is for the neutralization of dilute acidic or basic aqueous solutions that may contain trace amounts of this compound.

  • Preparation: Conduct the procedure in a fume hood. Wear appropriate PPE. Have spill control materials readily available.

  • Cooling: Place the container of acidic or basic waste in an ice bath to manage any exothermic reaction.

  • Neutralization: Slowly add a neutralizing agent while stirring.

    • For acidic waste, add a weak base such as sodium bicarbonate or a dilute solution of sodium hydroxide.

    • For basic waste, add a weak acid such as citric acid or a dilute solution of hydrochloric acid.

  • pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Completion: Stop adding the neutralizing agent when the pH is between 6.0 and 8.0.

  • Disposal: The neutralized solution must still be collected as hazardous waste and labeled accordingly, as it contains this compound.

Important: Never attempt to treat or inactivate unknown chemicals or highly reactive substances without direct guidance and supervision from EHS professionals.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_collection Collection & Storage cluster_disposal Disposal Pathway A Start: this compound Waste Generated B Perform Hazard Assessment (Assume Hazardous if Unknown) A->B C Select Appropriate PPE B->C D Segregate Waste by Type (Solid, Liquid, Sharps) C->D E Use Compatible, Labeled Containers D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Consult with EHS for Disposal Options F->G H Does EHS Permit In-Lab Treatment? G->H I Perform Approved Treatment Protocol (e.g., Neutralization) H->I Yes J Package Waste for Pickup H->J No I->J K Contact EHS for Waste Collection J->K L End: Waste Removed by EHS K->L

Caption: Workflow for the safe disposal of research chemical waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。